LDN-214117
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXVRVMMYAXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of LDN-214117 on ALK2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. ALK2 is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various physiological processes, including bone formation and embryonic development. Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in the pathogenesis of rare and debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). This technical guide provides a comprehensive overview of the mechanism of action of this compound on ALK2, detailing its binding kinetics, impact on downstream signaling, and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified against ALK2 and other related kinases to establish its potency and selectivity. This data is crucial for understanding its therapeutic window and potential off-target effects.
| Target Kinase | IC50 (nM) | Selectivity vs. ALK2 | Reference |
| ALK2 | 24 | - | [1][2][3] |
| ALK1 | 27 | ~1.1-fold | [1] |
| ALK3 | 1,171 | ~49-fold | [1] |
| ALK5 | 3,000 | ~125-fold | [1] |
| BMPR2 | - | - | |
| TGF-βRII | - | - |
Table 1: In vitro kinase inhibitory activity of this compound.
| Ligand/Pathway | IC50 (nM) | Reference |
| BMP6-induced signaling | 100 | [1][3] |
| BMP2-induced signaling | 1,022 | [1] |
| BMP4-induced signaling | 960 | [1] |
| TGF-β1-induced transcriptional activity | 16,000 | [1] |
Table 2: Cellular inhibitory activity of this compound.
Mechanism of Action: From Receptor Binding to Downstream Signaling
This compound functions as an ATP-competitive inhibitor of the ALK2 kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[4][5][6][7]
Canonical BMP/SMAD Signaling Pathway
The primary mechanism of ALK2 signaling involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (also known as SMAD9). Upon phosphorylation, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes. This compound effectively blocks the phosphorylation of SMAD1/5/8, thereby inhibiting the canonical BMP signaling pathway.[4][8][9]
References
- 1. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 8. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to LDN-214117 and the BMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor LDN-214117 and its interaction with the Bone Morphogenetic Protein (BMP) signaling pathway. It covers the core mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.
The BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, essential for a multitude of cellular processes including embryonic development, tissue homeostasis, and cellular differentiation.[1][2][3] The canonical pathway is initiated when a dimeric BMP ligand binds to a heterotetrameric complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[1][4]
Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the Type I receptor, such as Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2).[1] The activated Type I receptor kinase then phosphorylates intracellular effector proteins known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[5][4] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.[5][4] Dysregulation of this pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers like diffuse intrinsic pontine glioma (DIPG).[6][7][8][9]
This compound: A Selective ALK2 Inhibitor
This compound is a potent, selective, and orally active small molecule inhibitor that targets the BMP Type I receptor kinase ALK2.[6][7][8][10][11] Its development has provided a valuable chemical probe for studying the roles of ALK2-mediated signaling and represents a therapeutic strategy for diseases driven by aberrant ALK2 activity.[12][13] this compound has demonstrated good brain penetration and is well-tolerated in preclinical models, making it a significant tool for in vivo research into conditions like FOP and DIPG.[6][8][12][14]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK2 kinase domain.[15] By binding to the ATP pocket of ALK2, it prevents the phosphorylation of the receptor's downstream targets, the R-SMADs (SMAD1/5/8). This action effectively halts the signal transduction cascade, preventing the nuclear translocation of the SMAD complex and subsequent transcription of BMP-responsive genes. Its selectivity for ALK2 and ALK1 over other BMP Type I receptors like ALK3, and particularly over TGF-β receptors like ALK5, allows for more precise dissection of specific signaling pathways.[6][10][16]
Quantitative Data
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
In Vitro Kinase Inhibitory Activity
The following table summarizes the IC50 values of this compound against a panel of purified recombinant kinases. The data highlights the compound's high affinity for ALK2 and ALK1, with significantly lower potency against other related kinases.
| Target Kinase | IC50 (nM) | Reference(s) |
| ALK2 (ACVR1) | 24 | [6][7][10][11][16] |
| ALK1 | 24 - 27 | [6][16] |
| ALK3 | 1,171 | [6][16] |
| ALK5 | 3,000 | [6][16] |
Cellular Inhibitory Activity
The following table presents the IC50 values of this compound for the inhibition of signaling induced by various BMP ligands in cellular assays. This demonstrates the compound's functional antagonism of the pathway in a biological context, showing relative selectivity for BMP6-mediated signaling.
| Ligand-Induced Pathway | IC50 (nM) | Reference(s) |
| BMP6 | ~100 | [6][10][16] |
| BMP4 | 960 | [6] |
| BMP2 | 1,022 | [6] |
| TGF-β1 | 16,000 | [6][16] |
Experimental Protocols
Standardized assays are critical for evaluating the potency and selectivity of inhibitors like this compound. Below are representative protocols for key experiments.
In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the kinase activity of ALK2 by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of this compound against purified ALK2.
Materials:
-
Recombinant human ALK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[17]
-
Substrate (e.g., dephosphorylated casein, 0.5 mg/mL)[10]
-
ATP solution
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of this compound at various concentrations (typically from 0.01 nM to 100 µM) or DMSO vehicle control.
-
Enzyme Addition: Add 2 µL of ALK2 enzyme diluted in kinase buffer to each well.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration is typically near its Km value.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 45-120 minutes).[10][17]
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular BMP Reporter Assay (BRE-Luciferase)
This cell-based assay measures the transcriptional activity of the BMP pathway to assess inhibitor efficacy in a cellular environment.
Objective: To determine the IC50 value of this compound against BMP ligand-induced signaling.
Materials:
-
C2C12 cell line stably transfected with a BMP-responsive element (BRE) luciferase reporter construct.[18][19]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant BMP ligand (e.g., BMP6)
-
This compound serial dilutions
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the C2C12-BRE-Luc cells into a 96-well plate at a density of ~5 x 10³ cells per well and allow them to attach overnight.[18]
-
Inhibitor Pre-treatment: Replace the medium with low-serum medium containing serial dilutions of this compound or DMSO vehicle. Incubate for 1-2 hours.
-
Ligand Stimulation: Add the BMP ligand (e.g., BMP6) to the wells at a final concentration that elicits a robust response (e.g., EC80).
-
Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.
-
Cell Lysis and Signal Detection: Remove the medium and add luciferase substrate solution directly to the wells according to the manufacturer's protocol. This lyses the cells and initiates the luminescent reaction.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to unstimulated controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacologic Strategies for Assaying BMP Signaling Function | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. What are the new molecules for ALK2 inhibitors? [synapse.patsnap.com]
- 14. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. promega.com.cn [promega.com.cn]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LDN-214117 for Fibrodysplasia Ossificans Progressiva Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LDN-214117, a potent and selective small molecule inhibitor of Activin receptor-like kinase-2 (ALK2), for research in Fibrodysplasia Ossificans Progressiva (FOP). FOP is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the abnormal formation of bone in soft tissues.[1][2] The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes ALK2, a bone morphogenetic protein (BMP) type I receptor.[2][3] This mutation leads to constitutive activation of the BMP signaling pathway, driving the pathological bone formation.[1][2] this compound has emerged as a valuable tool for investigating the therapeutic potential of ALK2 inhibition in FOP.[3][4]
Core Mechanism of Action
This compound is a 2-methylpyridine derivative that acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain.[5] In FOP, the mutated ALK2 receptor is hyperactive, leading to excessive phosphorylation of downstream SMAD proteins (SMAD1/5/8).[3] These phosphorylated SMADs then translocate to the nucleus to regulate the transcription of genes involved in chondrogenesis and osteogenesis, culminating in heterotopic bone formation.[4] By blocking the kinase activity of ALK2, this compound effectively abrogates this aberrant signaling cascade, thereby preventing the formation of ectopic bone.[6]
Figure 1: this compound inhibits the pathogenic BMP signaling pathway in FOP.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against ALK2 and other related kinases, demonstrating its potency and selectivity.
| Target Kinase | IC50 (nM) | Reference |
| ALK2 (ACVR1) | 24 | [7][8] |
| ALK1 | 27 | [7][9] |
| ALK3 (BMPR1A) | 1,171 | [7][9] |
| ALK5 (TGFβR1) | 3,000 | [7][9] |
| ALK4 | No detectable inhibition | [9] |
| ALK6 | No detectable inhibition | [9] |
| AMPK | No detectable inhibition | [9] |
| VEGFR2 | No detectable inhibition | [9] |
Data compiled from multiple sources indicating high selectivity for ALK2 over other BMP and TGF-β receptors.[7][9]
Table 2: In Vitro BMP-Induced Signaling Inhibition
This table shows the IC50 values for this compound's ability to inhibit signaling induced by various BMP ligands.
| Ligand | IC50 (nM) | Reference |
| BMP6 | 100 | [7] |
| BMP4 | 960 | [7] |
| BMP2 | 1,022 | [7] |
| TGF-β1 | 16,000 | [7] |
Table 3: Preclinical Pharmacokinetics of this compound in Mice
This table summarizes key pharmacokinetic parameters of this compound following oral administration in mice.
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability (F) | 0.75 | 25 mg/kg | [6] |
| Brain:Plasma Ratio | Good brain penetration | 25 mg/kg | [6][7][10] |
| Tolerability | Well-tolerated | 25 mg/kg daily for 14-28 days | [6][7][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of ALK2 kinase activity.
-
Reagents and Materials:
-
Recombinant human ALK2 kinase domain.
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific SMAD-derived peptide).
-
³²P-γ-ATP or ³³P-γ-ATP.
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phosphocellulose filter paper or similar capture medium.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, combine the recombinant ALK2 enzyme, the kinase substrate, and the diluted this compound or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filters extensively to remove unincorporated ATP.
-
Measure the incorporated radioactivity on the filters using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based BMP Signaling Assay (pSMAD Western Blot)
Objective: To assess the ability of this compound to inhibit BMP-induced SMAD phosphorylation in a cellular context.
-
Cell Culture:
-
Use a cell line responsive to BMP signaling, such as C2C12 myoblasts.
-
Culture cells to ~80% confluency in appropriate growth medium.
-
-
Procedure:
-
Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a BMP ligand (e.g., BMP6) for 30-60 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total SMAD1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
In Vivo Efficacy in FOP Mouse Model
Objective: To evaluate the efficacy of this compound in preventing injury-induced heterotopic ossification in a genetic mouse model of FOP (e.g., Acvr1R206H/+ knock-in mice).
-
Animal Model:
-
Use a validated FOP mouse model, such as the inducible transgenic ALK2Q207D or the Acvr1R206H knock-in model.[3]
-
-
Procedure:
-
Acclimate mice and divide them into treatment (this compound) and vehicle control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle via oral gavage daily, starting one day before injury.[6]
-
Induce heterotopic ossification via a controlled injury, such as a cardiotoxin injection into the gastrocnemius muscle.
-
Continue daily dosing for the duration of the study (e.g., 14-28 days).[6][11]
-
Monitor animal weight and general health throughout the study.
-
At the study endpoint, euthanize the mice and harvest the injured muscle tissue.
-
Quantify the volume of heterotopic bone formation using micro-computed tomography (µCT).
-
Perform histological analysis (e.g., Hematoxylin & Eosin, Alcian Blue/Sirius Red staining) on tissue sections to visualize cartilage and bone formation.
-
Figure 2: Preclinical experimental workflow for evaluating this compound in FOP.
Therapeutic Rationale and Logical Framework
The development of ALK2 inhibitors like this compound is based on a clear, target-driven rationale directly addressing the molecular basis of FOP.
Figure 3: Logical framework for targeting ALK2 in FOP with this compound.
Conclusion
This compound is a highly selective and potent ALK2 inhibitor with favorable preclinical properties, including oral bioavailability and good tolerability in animal models.[6][7] Its ability to effectively block the aberrant BMP signaling cascade that drives heterotopic ossification makes it an invaluable research tool for studying FOP pathophysiology and a promising template for the development of clinically relevant therapeutics.[3][5] The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working to advance treatments for this devastating disease. While this compound itself is a preclinical compound, the insights gained from its study are critical for the ongoing development of next-generation ALK2 inhibitors for FOP and other related disorders.[9][12]
References
- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for ALK2 inhibitors? [synapse.patsnap.com]
- 5. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ijbs.org [ijbs.org]
- 10. This compound - Immunomart [immunomart.com]
- 11. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
The Role of LDN-214117 in DIPG Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive and lethal childhood brain tumor with limited treatment options. A significant portion of DIPG cases harbor mutations in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. This has identified ALK2 as a promising therapeutic target. LDN-214117 is a potent and selective, orally bioavailable, and brain-penetrant ALK2 inhibitor that has shown preclinical efficacy in DIPG models. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to the evaluation of this compound in DIPG.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor that targets the serine/threonine kinase activity of ALK2.[1][2] In DIPG, mutations in ACVR1 lead to constitutive activation of the ALK2 receptor, resulting in the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[3][4] This aberrant signaling cascade promotes the transcription of target genes, such as the inhibitor of differentiation (ID) family of proteins (e.g., ID1), which are associated with tumor growth and maintenance.[3][4] this compound competitively binds to the ATP-binding pocket of ALK2, thereby inhibiting its kinase activity and suppressing the downstream signaling pathway.[5] This leads to a reduction in p-SMAD1/5/8 and ID1 levels, ultimately inducing apoptosis and reducing cell viability in ACVR1-mutant DIPG cells.[3]
Quantitative Data
The preclinical efficacy of this compound has been evaluated in various DIPG cancer models, yielding quantitative data on its potency, selectivity, and in vivo activity.
In Vitro Kinase Inhibitory Activity
This compound demonstrates high potency and selectivity for ALK2 over other related kinases.
| Target Kinase | IC50 (nM) | Reference |
| ALK2 | 24 | [1] |
| ALK1 | 27 | [1] |
| ALK3 | 1,171 | [1] |
| ALK5 | 3,000 | [1] |
In Vitro Efficacy in DIPG Cell Lines
The growth inhibitory (GI50) effects of this compound have been assessed in patient-derived DIPG cell lines with varying ACVR1 mutation statuses.
| Cell Line | ACVR1 Mutation | GI50 (µM) | Reference |
| HSJD-DIPG-007 | R206H | 1.57 | [3] |
| SU-DIPG-IV | G328V | 5.83 - 6.23 | [3] |
| SU-DIPG-VI | Wild-type | 5.83 - 6.23 | [3] |
| QCTB-R059 | Wild-type | 8.27 | [3] |
In Vivo Efficacy in Orthotopic DIPG Xenograft Models
This compound has been shown to extend survival in mouse models bearing orthotopic DIPG xenografts.
| Animal Model | Treatment | Dosing | Median Survival Benefit | Reference |
| Immunodeficient mice with HSJD-DIPG-007 xenografts (ACVR1 R206H) | This compound | 25 mg/kg, oral, daily for 28 days | 15 days (75 vs 61 days for vehicle) | [3] |
Pharmacokinetic Properties
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and penetrates the blood-brain barrier.
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability (F) | 0.75 | NOD.SCID mice | [3] |
| Brain:Plasma Ratio (2h post-dose, day 14) | 0.80 | NOD.SCID mice | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Cell Viability Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of DIPG cell lines.
-
Cell Culture: Patient-derived DIPG cell lines (e.g., HSJD-DIPG-007, SU-DIPG-IV) are cultured in appropriate stem cell medium. For adherent cultures, plates are coated with laminin.[4][6]
-
Seeding: Cells are seeded into 96-well plates at an optimized density (e.g., 2,000 cells/well) and allowed to adhere or stabilize for a set period (e.g., 3 days).[4]
-
Treatment: this compound is serially diluted to a range of concentrations and added to the cell cultures. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified duration (e.g., 4 days).[4]
-
Viability Assessment: Cell viability is measured using a luminescent ATP-based assay, such as CellTiter-Glo®.[4] The luminescence, proportional to the amount of ATP in viable cells, is read using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and GI50 values are calculated using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the ALK2 signaling pathway.
-
Cell Treatment: DIPG cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for different time points (e.g., 4 and 8 hours).[7]
-
Protein Extraction: Cells are lysed using a suitable protein lysis buffer, and protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-SMAD1/5/8, ID1, and a loading control (e.g., α-tubulin or GAPDH). This is followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control to determine the relative changes in protein expression.
Orthotopic DIPG Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.
-
Cell Preparation: A suspension of a patient-derived DIPG cell line, such as HSJD-DIPG-007, is prepared.[1]
-
Animal Model: Immunodeficient mice (e.g., NOD.SCID or athymic nude mice) are used.[8][9]
-
Stereotactic Intracranial Injection: Mice are anesthetized, and a burr hole is drilled in the skull over the pons. A specific number of tumor cells (e.g., 100,000 cells) in a small volume (e.g., 2-5 µL) are slowly injected into the brainstem using a stereotactic frame.[3][5]
-
Tumor Engraftment Confirmation: Tumor growth can be monitored using bioluminescence imaging if the cells are transduced with a luciferase reporter gene.[5]
-
Treatment: Once tumors are established (e.g., 3-4 weeks post-implantation), mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 25 mg/kg daily).[3]
-
Efficacy Assessment: The primary endpoint is overall survival. Mice are monitored for neurological symptoms and body weight loss, and euthanized at a pre-defined endpoint. Kaplan-Meier survival curves are generated and statistically analyzed.[3]
-
Pharmacodynamic Studies: At the end of the treatment period, brain tissue can be collected for Western blot or immunohistochemical analysis of target engagement (e.g., p-SMAD1/5/8, ID1 levels) and tumor characteristics.[3]
References
- 1. Towards Standardisation of a Diffuse Midline Glioma Patient-Derived Xenograft Mouse Model Based on Suspension Matrices for Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Developing an assay of viability in DIPG cell lines – openlabnotebooks.org [openlabnotebooks.org]
- 5. Patient-Derived Orthotopic Xenograft Models of Pediatric Brain Tumors: In a Mature Phase or Still in Its Infancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of viability assay for DIPG patient-derived cell lines – openlabnotebooks.org [openlabnotebooks.org]
- 7. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of LDN-214117: A Selective ALK2 Inhibitor for Bone Morphogenetic Protein Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a type I receptor for bone morphogenetic proteins (BMPs). Dysregulation of the BMP signaling pathway is implicated in various diseases, including the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers like Diffuse Intrinsic Pontine Glioma (DIPG). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in drug development. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its assessment, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction: Targeting the BMP Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in embryonic development and tissue homeostasis, particularly in bone and cartilage formation. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor, ALK2 (also known as ACVR1), which in turn phosphorylates downstream effector proteins, primarily the SMAD transcription factors (SMAD1/5/8). Phosphorylated SMADs then translocate to the nucleus to regulate the transcription of target genes.
Mutations in the ACVR1 gene, which encodes for ALK2, can lead to constitutive activation of the receptor, resulting in aberrant BMP signaling. This is the underlying cause of FOP, a debilitating disease characterized by progressive heterotopic ossification. Furthermore, aberrant ALK2 signaling has been identified as a driver in certain cancers, making it a compelling therapeutic target. This compound emerged from a drug discovery program aimed at developing selective inhibitors of ALK2 to modulate this pathway for therapeutic benefit.
Discovery of this compound: A 3,5-Diaryl-2-methylpyridine Scaffold
This compound belongs to a class of 3,5-diarylpyridine compounds. Its discovery was the result of structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of earlier ALK2 inhibitors. The core scaffold was optimized to enhance its binding affinity to the ATP-binding pocket of the ALK2 kinase domain. The addition of a methyl group at the C-2 position of the pyridine core was found to be crucial for its high selectivity against other closely related kinases, such as ALK5 (a TGF-β type I receptor), thereby reducing the potential for off-target effects.
Synthesis of this compound
The synthesis of this compound and its analogs typically involves a convergent approach centered around the construction of the substituted pyridine core. A common strategy utilizes sequential Suzuki cross-coupling reactions to introduce the aryl moieties at the C3 and C5 positions of the pyridine ring. While the exact, detailed protocol for the industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis based on published methodologies for analogous compounds is outlined below.
General Synthetic Scheme:
The synthesis would likely start from a di-halogenated 2-methylpyridine derivative. A sequential Suzuki coupling with the appropriate boronic acids or esters would then be employed to introduce the 3,4,5-trimethoxyphenyl group and the 4-(piperazin-1-yl)phenyl group.
-
Step 1: First Suzuki Coupling. The first coupling reaction would introduce one of the aryl groups onto the di-halogenated pyridine core.
-
Step 2: Second Suzuki Coupling. The second coupling reaction would introduce the second aryl group. The choice of which aryl group to add first would depend on the reactivity of the starting materials and the desired overall yield.
-
Step 3: Deprotection (if necessary). If a protected piperazine was used, a final deprotection step would be required to yield this compound.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| ALK2 (ACVR1) | 24 | |
| ALK1 | 27 | |
| ALK3 | 1,171 | |
| ALK5 | 3,000 | |
| BMP6 | 100 | |
| BMP2 | 1,022 | |
| BMP4 | 960 |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Brain-to-Plasma Ratio | 0.80 (at 2h post-dose) | 25 mg/kg, oral | |
| Tolerability | Well-tolerated | 25 mg/kg, daily for 14 days |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Radiometric Kinase Assay for ALK2 Inhibition
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the ALK2 kinase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and a peptide substrate for ALK2.
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a microplate, combine the reaction buffer, recombinant ALK2 enzyme, and the diluted this compound or DMSO (vehicle control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP mix containing [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Spotting: Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated ³²P in the peptide substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to ALK2 in living cells.
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a vector encoding for an ALK2-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into a multi-well plate.
-
Tracer Addition: Add a fluorescently labeled ALK2 tracer to the cells.
-
Compound Addition: Add serial dilutions of this compound or DMSO to the wells.
-
Incubation: Incubate the plate for a defined period to allow for compound binding and tracer displacement.
-
Luminescence and Fluorescence Reading: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for the displacement of the tracer by this compound.
Dual-Luciferase Reporter Assay for BMP Signaling
This assay assesses the ability of this compound to inhibit BMP-induced gene transcription.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells (e.g., C2C12 myoblasts) with a BMP-responsive firefly luciferase reporter construct (containing SMAD binding elements) and a constitutively expressed Renilla luciferase construct (for normalization).
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a short period before stimulation.
-
BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP4) to induce the signaling cascade.
-
Cell Lysis: After an appropriate incubation period, lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Sequentially measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of BMP-induced reporter gene expression by this compound to determine its IC50 value.
Mandatory Visualizations
Signaling Pathway of BMP/ALK2 and Inhibition by this compound
In Vitro Characterization of LDN-214117: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of LDN-214117, a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2). The information presented herein is compiled from various scientific sources to facilitate further research and development efforts.
Core Efficacy and Selectivity
This compound is a small molecule inhibitor that demonstrates high affinity for ALK2, a member of the bone morphogenetic protein (BMP) type I receptor family. Its primary mechanism of action involves the inhibition of the kinase activity of ALK2, thereby modulating downstream signaling pathways.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of kinases, revealing a selective profile. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nM) |
| ALK2 | 24[1][2] |
| ALK1 | 27[2] |
| ALK3 | 1,171[2] |
| ALK5 | 3,000[2] |
Inhibition of Cellular Signaling Pathways
This compound effectively inhibits BMP-mediated signaling cascades in cellular contexts. Its potency varies depending on the specific BMP ligand.
| Signaling Pathway | IC50 (nM) |
| BMP6 | ~100[1][2] |
| BMP4 | 960[2] |
| BMP2 | 1,022[2] |
| TGF-β1 | 16,000[2] |
Signaling Pathway and Mechanism of Action
This compound primarily targets the BMP signaling pathway by inhibiting the ALK2 receptor. This action prevents the phosphorylation of downstream effectors, namely SMAD proteins, and can also impact other pathways like the MAPK signaling cascade.
Caption: BMP signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline the protocols for key experiments used to characterize this compound.
ALK2 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ALK2.
Objective: To determine the IC50 value of this compound against purified ALK2 kinase.
Materials:
-
Purified recombinant ALK2 protein
-
ATP and [γ-32P]ATP
-
Dephosphorylated casein (substrate)
-
Kinase buffer (containing 0.2% BSA and 10 mM MnCl2)
-
This compound (or other inhibitor compounds) at varying concentrations
-
2% Phosphoric acid (quenching solution)
-
96-well P81 phosphocellulose filter plates
-
1% Phosphoric acid solution (wash buffer)
-
Microscint 20 scintillation fluid
-
Luminometer
Procedure:
-
Aliquots of purified recombinant ALK2 protein (2.5 nM), ATP (6 μM), [γ-32P]ATP (0.05 μCi/μL), and dephosphorylated casein (0.5 mg/mL) are prepared in kinase buffer.[1]
-
The inhibitor compound, this compound, is diluted to various concentrations (ranging from 0.01 nM to 100 μM).[1]
-
The kinase reaction mixture is combined with the diluted inhibitor in 96-microwell plates.[1] Positive (no inhibitor) and negative (no kinase) controls are included.[1]
-
The reaction is incubated at room temperature for 45 minutes.[1]
-
The reaction is quenched by adding 2% phosphoric acid.[1]
-
The reaction mixture is transferred to a 96-well P81 phosphocellulose filter plate and incubated for 5 minutes to allow binding.[1]
-
The filter plate is washed 20 times with 150 μL of 1% phosphoric acid solution per well using a vacuum manifold.[1]
-
The plate is dried at room temperature for 1 hour.[1]
-
Microscint 20 scintillation fluid is added to each well, and the plate is sealed.[1]
-
The radioactivity is measured using a luminometer.[1]
-
Data is normalized to the positive control (100% enzyme activity) after subtracting the background from the negative control.[1]
Caption: Workflow for the in vitro ALK2 kinase assay.
Cellular Assay in HepG2 Cells
This assay evaluates the effect of this compound on cellular processes in a relevant cell line.
Objective: To assess the impact of this compound on HepG2 hepatocarcinoma cells.
Materials:
-
HepG2 hepatocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Passive lysis buffer
Procedure:
-
HepG2 cells are seeded at a density of 25,000 cells per well in 96-well plates.[1]
-
The cells are incubated for 2 hours at 37°C and 5% CO2.[1]
-
This compound is diluted in DMEM to final concentrations of 1, 10, and 100 μM.[1] A DMSO vehicle control is also prepared.
-
The diluted compounds are added to the respective wells.
-
Cells are incubated for 4 and 24 hours.[1]
-
After incubation, the media is discarded.
-
30 μL of passive lysis buffer is added to each well, and the plate is shaken at room temperature for 15 minutes to lyse the cells.[1]
-
The cell lysate can then be used for downstream analysis, such as viability assays or western blotting for signaling proteins.
Kinase Selectivity Logic
The characterization of a kinase inhibitor requires understanding its selectivity across the kinome. A common approach is to screen the compound against a large panel of kinases.
References
An In-depth Technical Guide to LDN-214117: A Selective ALK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LDN-214117, a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). This document details its mechanism of action, biochemical and cellular activities, and its potential therapeutic applications, particularly in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). All quantitative data, experimental protocols, and signaling pathways are presented to facilitate further research and development.
Introduction to ALK2 and Pathophysiology
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various biological processes, including bone formation, embryonic development, and iron homeostasis.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), where muscle and connective tissues are gradually replaced by bone.[3][4] The most common mutation, R206H, renders the ALK2 receptor constitutively active and responsive to activin A, which normally does not activate the wild-type receptor.[5] These mutations lead to aberrant downstream signaling through the SMAD pathway, driving ectopic bone formation.[1][6] Additionally, somatic ACVR1 mutations have been identified in a significant percentage of diffuse intrinsic pontine gliomas (DIPG), a highly aggressive and fatal pediatric brain tumor, making ALK2 a compelling therapeutic target.[2][4][7]
This compound: Mechanism of Action and Biochemical Profile
This compound is a 2-aminopyridine derivative that acts as an ATP-competitive inhibitor of the ALK2 kinase domain.[7][8] By binding to the ATP pocket, it prevents the autophosphorylation of the receptor, thereby blocking the downstream phosphorylation of SMAD1/5/9 and inhibiting the aberrant signaling cascade.[1] this compound has demonstrated high potency and selectivity for ALK2.[7][9]
The inhibitory activity of this compound has been characterized through various biochemical assays. The following tables summarize the key quantitative data regarding its potency and selectivity against ALK2 and other related kinases.
Table 1: Inhibitory Potency (IC50) of this compound against Type I BMP Receptors [9]
| Kinase | IC50 (nM) |
| ALK2 | 24 |
| ALK1 | 27 |
| ALK3 | 1,171 |
Table 2: Inhibitory Potency (IC50) of this compound against TGF-β Type I Receptors and BMP-Induced Transcription [9]
| Target/Pathway | IC50 (nM) |
| ALK5 | 3,000 |
| BMP6-induced Transcription | 100 |
| BMP2-induced Transcription | 1,022 |
| BMP4-induced Transcription | 960 |
| TGF-β1-induced Transcription | 16,000 |
This compound exhibits excellent kinome-wide selectivity, inhibiting only a small percentage of other kinases at concentrations significantly higher than its ALK2 IC50.[7][8] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.[10]
Signaling Pathway
The canonical BMP/ALK2 signaling pathway is initiated by the binding of a BMP ligand, leading to the formation of a heterotetrameric complex of type I and type II receptors. The type II receptor then phosphorylates and activates the type I receptor (ALK2), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs) 1, 5, and 9. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. In FOP, the mutant ALK2 is hyperactive, leading to excessive SMAD signaling. This compound acts by inhibiting the kinase activity of ALK2, thus preventing the phosphorylation of R-SMADs.
Caption: The ALK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified ALK2.
-
Principle: The assay measures the transfer of phosphate from ATP to a substrate by the kinase. Inhibition is determined by the reduction in substrate phosphorylation in the presence of the inhibitor. The ADP-Glo™ Kinase Assay is a common method.[11][12]
-
Materials:
-
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[11]
-
Add 2 µL of ALK2 enzyme solution to each well.[11]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[11]
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[11]
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.[11]
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.[11]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a typical in vitro ALK2 kinase inhibition assay.
This assay measures the inhibition of BMP-induced SMAD phosphorylation in a cellular context.
-
Principle: Western blotting or high-content imaging is used to detect the levels of phosphorylated SMAD1/5/9 in cells treated with a BMP ligand in the presence or absence of this compound.
-
Materials:
-
Cell line (e.g., C2C12 myoblasts, HEK-293T)[9]
-
Cell culture medium and serum
-
BMP ligand (e.g., BMP6)[9]
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-SMAD1/5/9, anti-total SMAD)
-
Secondary antibodies (HRP- or fluorescently-conjugated)
-
Western blot or immunofluorescence imaging equipment
-
-
Procedure (Western Blot):
-
Seed cells in multi-well plates and allow them to adhere.
-
Serum-starve the cells overnight to reduce basal signaling.[15]
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., BMP6) for 30-60 minutes.
-
Lyse the cells and collect the protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD1/5/9 and total SMAD (as a loading control).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensity to determine the extent of inhibition.
-
Animal models are critical for evaluating the therapeutic potential of ALK2 inhibitors.
-
Principle: Genetically engineered mouse models that express a mutant Acvr1 allele (e.g., Acvr1R206H) are used to assess the ability of this compound to prevent injury-induced or spontaneous heterotopic ossification.[5][16][17]
-
Mouse Model: Conditional knock-in mice (e.g., Acvr1R206H-FlEx) are commonly used, where the mutant allele expression can be induced to bypass embryonic lethality.[5][18]
-
Procedure:
-
Induce expression of the mutant Acvr1R206H allele.
-
Induce heterotopic ossification through a controlled injury, such as a cardiotoxin injection into the gastrocnemius muscle.[18]
-
Administer this compound orally to the treatment group, while the control group receives a vehicle.[2]
-
Continue treatment for a specified period (e.g., several weeks).
-
Monitor the formation of heterotopic bone using methods like micro-computed tomography (µCT).
-
At the end of the study, harvest tissues for histological analysis to confirm the presence and extent of ossification.
-
Therapeutic Potential and Future Directions
This compound has shown significant promise in preclinical models of FOP and DIPG.[1][2] Its oral bioavailability and ability to penetrate the brain make it a particularly attractive candidate for treating DIPG.[2] Studies in orthotopic xenograft mouse models of DIPG have demonstrated that this compound can extend survival.[2][19]
The development of highly selective ALK2 inhibitors like this compound represents a major advancement in the pursuit of targeted therapies for these devastating diseases.[7][20] Ongoing and future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of inhibitors, evaluating long-term safety profiles, and ultimately, translating these promising preclinical findings into clinical applications.
References
- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 2. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promega.com.cn [promega.com.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com.cn [promega.com.cn]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva | Springer Nature Experiments [experiments.springernature.com]
- 18. ifopa.org [ifopa.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of LDN-214117 to ALK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of LDN-214117, a potent and selective small molecule inhibitor, to Activin Receptor-Like Kinase 2 (ALK2). ALK2, also known as ACVR1, is a bone morphogenetic protein (BMP) type I receptor kinase. Gain-of-function mutations in the gene encoding ALK2 are implicated in the pathogenesis of rare and debilitating diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2][3] Consequently, ALK2 has emerged as a critical therapeutic target, and understanding the binding characteristics of inhibitors like this compound is paramount for the development of effective treatments.[2][4]
This document details the quantitative binding data, the experimental methodologies used for its determination, and the underlying signaling pathways affected by this interaction.
Quantitative Binding Affinity and Selectivity Profile
This compound is a potent inhibitor of ALK2 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[5][6][7] Its efficacy is underscored by its high selectivity for ALK2 and the closely related ALK1 over other TGF-β and BMP type I receptors, such as ALK3 and ALK5.[1][5][8] This selectivity is crucial for minimizing off-target effects, as ALK5 inhibition, for example, is associated with cardiotoxicity.[9] The compound was developed from a 2-aminopyridine series and demonstrates low cytotoxicity.[1][9]
The table below summarizes the IC50 values of this compound against a panel of kinases and its effect on various BMP-induced signaling pathways.
| Target Kinase / Pathway | IC50 Value (nM) | Reference(s) |
| ALK2 (ACVR1) | 24 | [5][6][8][10] |
| ALK1 | 27 | [5] |
| ALK3 | 1,171 | [5][8] |
| ALK5 | 3,000 | [5][8] |
| BMP6-induced signaling | 100 | [5][8] |
| BMP4-induced signaling | 960 | [5] |
| BMP2-induced signaling | 1,022 | [5] |
| TGF-β1-induced signaling | 16,000 | [5][8] |
Note: Some sources report the IC50 for ALK1 as 24 nM, identical to ALK2.[8]
ALK2 Signaling and Mechanism of Inhibition by this compound
ALK2 is a transmembrane serine/threonine kinase that plays a pivotal role in the canonical BMP signaling pathway. This pathway is essential for numerous developmental processes, including bone formation.[11][12]
Signaling Cascade:
-
Ligand Binding: Bone Morphogenetic Proteins (BMPs), such as BMP6 and BMP7, bind to a complex of type I (e.g., ALK2) and type II (e.g., BMPRII) receptors.[11][13]
-
Receptor Activation: Upon ligand binding, the constitutively active type II receptor kinase phosphorylates the glycine-serine-rich (GS) domain of the ALK2 receptor, leading to its activation.[11][14]
-
SMAD Phosphorylation: Activated ALK2 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (also cited as SMAD1/5/9).[11][15]
-
Complex Formation: The phosphorylated R-SMADs then form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4.[13]
-
Nuclear Translocation & Gene Transcription: This SMAD complex translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes, such as ID1.[5][13]
Mechanism of Inhibition: this compound is a type I kinase inhibitor that functions by competing with ATP for binding within the kinase domain of ALK2.[15][16] By occupying the ATP-binding pocket, it prevents the autophosphorylation and activation of ALK2, thereby blocking the entire downstream signaling cascade.[15] Studies have shown that its binding affinity is not significantly altered by the common FOP-causing mutations in ALK2.[1]
References
- 1. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 16. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LDN-214117 on Downstream SMAD Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor. Its high affinity and specificity for ALK2 make it a valuable tool for investigating the physiological and pathological roles of the BMP-SMAD signaling pathway. This document provides a comprehensive technical overview of this compound's mechanism of action, its inhibitory effects on downstream SMAD signaling, and detailed protocols for its application in experimental settings.
Introduction to this compound and the BMP-SMAD Pathway
The bone morphogenetic protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in various diseases, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.[1]
The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor, such as ALK2, by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (often denoted as SMAD1/5/8). Phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound selectively inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of downstream SMAD1/5/8 and blocking the subsequent signaling cascade.[2][3] This targeted inhibition allows for the precise dissection of ALK2-mediated signaling events.
Quantitative Analysis of this compound's Inhibitory Activity
This compound exhibits high potency and selectivity for ALK2. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and its functional effects on BMP-induced signaling.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ALK2 (ACVR1) | 24 | Cell-free assay | [1][2] |
| ALK1 | 27 | Cell-free assay | [1] |
| ALK3 | 1,171 | Cell-free assay | [1] |
| ALK5 | 3,000 | Cell-free assay | [1] |
| TNIK | >24 (unspecified) | Cell-free assay | [2] |
| RIPK2 | >24 (unspecified) | Cell-free assay | [2] |
| ABL1 | >24 (unspecified) | Cell-free assay | [2] |
Table 2: Functional Inhibition of BMP Signaling by this compound
| Ligand/Stimulus | Endpoint | IC50 (nM) | Cell Line | Reference |
| BMP6 | SMAD1/5/8 Phosphorylation | ~100 | Not specified | [1][2] |
| BMP2 | SMAD1/5/8 Phosphorylation | 1,022 | Not specified | [1] |
| BMP4 | SMAD1/5/8 Phosphorylation | 960 | Not specified | [1] |
| TGF-β1 | Transcriptional Activity | 16,000 | Not specified | [1] |
| ALK1 (unknown origin) | Luciferase Reporter Gene Assay | 27 | HEK293T | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on SMAD signaling.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 of this compound against ALK2 kinase activity in a cell-free system.
Materials:
-
Recombinant human ALK2 kinase domain
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[(\gamma)-32P]ATP or unlabeled ATP and phosphospecific antibodies
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose filter plates or SDS-PAGE and Western blot reagents
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a microplate, combine the recombinant ALK2 kinase, the substrate (e.g., MBP), and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP (spiked with [(\gamma)-32P]ATP if using radiometric detection).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
For radiometric detection:
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the plate multiple times with phosphoric acid to remove unincorporated [(\gamma)-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.[2]
-
-
For non-radiometric detection (e.g., Western blot):
-
Stop the reaction with SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phosphospecific antibody against the substrate.
-
Detect the signal using a suitable secondary antibody and chemiluminescent substrate.
-
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for SMAD1/5/8 Phosphorylation (Western Blot)
This protocol describes how to measure the effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., LCLC-103H, HSG, or HEK293T)
-
Cell culture medium and supplements
-
BMP ligand (e.g., BMP4, BMP6)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for a specific duration (e.g., 30 minutes to 1 hour).[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total SMAD1 and the loading control.
-
Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of SMADs in response to BMP signaling and its inhibition by this compound.
Materials:
-
HEK293T cells or another suitable cell line
-
A luciferase reporter plasmid containing BMP-responsive elements (BRE) driving luciferase expression
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
BMP ligand
-
This compound stock solution (in DMSO)
-
Passive lysis buffer[2]
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the BRE-luciferase reporter plasmid and the control reporter plasmid.
-
After transfection, seed the cells into a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or DMSO.
-
Stimulate the cells with a BMP ligand.
-
After an appropriate incubation period (e.g., 16-24 hours), lyse the cells using passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the unstimulated control and determine the inhibitory effect of this compound.
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway and experimental procedures.
Caption: Canonical BMP-SMAD signaling pathway and the inhibitory action of this compound on ALK2.
References
Methodological & Application
LDN-214117 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-214117 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2] Dysregulation of the ALK2 signaling pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound and similar compounds. The protocols include a biochemical kinase assay to determine direct enzyme inhibition, a cell-based target engagement assay, a cell viability assay to assess cytotoxicity, and a 3D spheroid invasion assay to evaluate the impact on cancer cell invasiveness.
Data Presentation
The inhibitory activity of this compound against various kinases and its effect on BMP-induced signaling are summarized in the tables below.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 (nM) |
| ALK2 (ACVR1) | 24[1] |
| ALK1 | 27[1] |
| ALK3 | 1,171[1] |
| ALK5 | 3,000[1] |
| TNIK | >100 |
| RIPK2 | >100 |
| ABL1 | >100 |
Table 2: this compound Inhibition of BMP Signaling
| Ligand/Pathway | Cellular IC50 (nM) |
| BMP6 | 100[1] |
| BMP2 | 1,022[1] |
| BMP4 | 960[1] |
| TGF-β1 | 16,000[1] |
Signaling Pathway
This compound primarily targets the Bone Morphogenetic Protein (BMP) signaling pathway by inhibiting the ALK2 receptor kinase. BMP ligands bind to a complex of type I (e.g., ALK2) and type II BMP receptors. This binding leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates downstream signaling molecules, primarily SMAD proteins (SMAD1, SMAD5, and SMAD8). Phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.[3][4][5] this compound, by inhibiting the kinase activity of ALK2, prevents the phosphorylation of SMADs and subsequent downstream signaling.
Caption: BMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
ALK2 Biochemical Kinase Assay (Radioactive)
This protocol is adapted from methods used to characterize similar ALK2 inhibitors and is suitable for determining the direct inhibitory activity of this compound on purified ALK2 enzyme.[6][7]
Materials:
-
Recombinant human ALK2 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter plates or P81 paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the ALK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Prepare the substrate master mix containing the peptide substrate and [γ-³²P]ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate master mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the filter plates or paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the filters and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Target Engagement Assay (NanoBRET™)
This protocol allows for the quantification of this compound binding to ALK2 within living cells.[6]
Materials:
-
HEK293 cells
-
Expression vectors for ALK2-NanoLuc® fusion protein and a fluorescent tracer
-
Opti-MEM® I Reduced Serum Medium
-
This compound stock solution (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Multi-mode plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Co-transfect HEK293 cells with the ALK2-NanoLuc® and tracer expression vectors and seed into 96-well plates. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
To the cells, add the fluorescent tracer and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Add the diluted this compound or vehicle control to the wells and incubate for an additional period (e.g., 2 hours).
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to each well.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Determine the IC50 value by plotting the BRET ratio against the logarithm of the inhibitor concentration.
Caption: General experimental workflow for in vitro assays.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay assesses the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., non-small cell lung carcinoma cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a desired period (e.g., 72 hours).
-
Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry completely.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
3D Spheroid Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells in a three-dimensional environment.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., LCLC-103H lung carcinoma cells)
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
Basement membrane extract (BME), such as Matrigel®
-
This compound stock solution (in DMSO)
-
Microscope with imaging capabilities
Procedure:
-
Seed a single-cell suspension in ultra-low attachment plates to allow for spheroid formation. Incubate for 3-4 days.
-
On the day of the assay, prepare a solution of BME on ice.
-
Carefully remove the medium from the wells containing spheroids and embed each spheroid in the BME solution containing the desired concentration of this compound or vehicle control.
-
Allow the BME to solidify at 37°C for 30-60 minutes.
-
Add complete medium containing the respective concentration of this compound or vehicle control on top of the BME.
-
Image the spheroids at time zero and at subsequent time points (e.g., 24, 48, 72 hours).
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.
-
Compare the invasion area in this compound-treated spheroids to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an ALK-2 inhibitor as an agonist for intercellular exchange and tumor delivery of nanomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LDN-214117 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-214117 is a potent and selective, orally active inhibitor of Activin receptor-like kinase 2 (ALK2).[1][2][3] It also demonstrates inhibitory activity against other BMP type I receptors, including ALK1.[4][5] this compound has been identified as a valuable tool for investigating the role of ALK2 in various biological processes and as a potential therapeutic agent for diseases associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][6] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound primarily functions by inhibiting the kinase activity of ALK2, a type I BMP receptor. This inhibition blocks the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8, in the canonical BMP signaling pathway. The inhibition of ALK2 by this compound has also been shown to affect non-canonical, SMAD-independent pathways, such as the MAPK pathway.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK2 | 24 |
| ALK1 | 27 |
| ALK3 | 1,171 |
| ALK5 | 3,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1]
Table 2: this compound Inhibitory Activity on BMP-Induced Signaling
| Ligand | IC50 (nM) |
| BMP6 | 100 |
| BMP4 | 960 |
| BMP2 | 1,022 |
| TGF-β1 | 16,000 |
IC50 values were determined in cell-based reporter assays.[1]
Signaling Pathways
Canonical and Non-Canonical BMP Signaling Pathways Inhibited by this compound
Caption: Inhibition of ALK2 by this compound blocks both canonical (SMAD-dependent) and non-canonical (e.g., p38 MAPK) BMP signaling pathways.
Experimental Workflow
General Workflow for In Vitro Screening of this compound
Caption: A typical workflow for determining the in vitro inhibitory activity of this compound on its target kinase, ALK2.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for the LCLC-103H non-small cell lung carcinoma cell line.
Materials:
-
LCLC-103H cells (RRID:CVCL_1375)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed LCLC-103H cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration for the highest dose is 10 µM, with a final DMSO concentration not exceeding 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24 to 120 hours, depending on the experimental design.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting apoptosis in LCLC-103H cells treated with this compound.
Materials:
-
LCLC-103H cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed LCLC-103H cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for 24 to 120 hours.[1]
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on the migration of LCLC-103H cells.
Materials:
-
LCLC-103H cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
-
PBS
-
Microscope with a camera
Protocol:
-
Seed LCLC-103H cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with 2 mL of complete growth medium containing the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[1]
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Western Blot for Phospho-SMAD1/5/8
This protocol is for detecting the inhibition of SMAD phosphorylation by this compound in cells.
Materials:
-
Cells responsive to BMP signaling (e.g., C2C12 or LCLC-103H)
-
Complete growth medium
-
This compound
-
Recombinant BMP ligand (e.g., BMP6)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-SMAD1/5/8, anti-total SMAD1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with this compound (e.g., 5 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP6) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β/BMP signaling and other molecular events: regulation of osteoblastogenesis and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: LDN-214117 for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: LDN-214117 is an orally bioavailable and brain-penetrant small molecule inhibitor of Activin receptor-like kinase-2 (ALK2).[1][2][3] It demonstrates high selectivity for ALK2, a serine/threonine kinase receptor integral to the Bone Morphogenetic Protein (BMP) signaling pathway.[1][4] Dysregulation of this pathway, often through gain-of-function mutations in the ACVR1 gene (encoding ALK2), is implicated in rare diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[5][6][7] Preclinical animal studies have shown that this compound is well-tolerated and can prolong survival in orthotopic mouse models of DIPG, making it a valuable tool for investigating ALK2-driven pathologies.[2][8][9] These notes provide an overview of its mechanism, key quantitative data, and detailed protocols for its application in in vivo animal research.
Mechanism of Action: Inhibition of the BMP/ALK2 Signaling Pathway
Anaplastic lymphoma kinase 2 (ALK2), also known as ACVR1, is a type I transmembrane receptor that plays a critical role in BMP signaling.[6][10] Upon binding of BMP ligands (e.g., BMP2, BMP4, BMP6), ALK2 forms a complex with a type II BMP receptor, leading to the phosphorylation and activation of ALK2.[6] The activated ALK2 kinase then phosphorylates downstream effector proteins, primarily the receptor-regulated SMADs (SMAD1/5/8).[2][6] Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.[6]
This compound acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain, preventing its activation and halting the downstream signaling cascade.[1][6] This mechanism is particularly relevant in diseases driven by sensitizing mutations in ALK2, such as the R206H mutation in DIPG, which confers abnormal responsiveness to ligands like activin A.[5]
Caption: Mechanism of this compound action on the ALK2/BMP signaling pathway.
Quantitative Data
The inhibitory concentration (IC50) values highlight the potency and selectivity of this compound against ALK2 compared to other related kinases and its activity against various BMPs.
| Target Kinase/Pathway | IC50 (nM) | Reference |
| ALK2 (ACVR1) | 24 | [1][4] |
| ALK1 | 27 | [1] |
| ALK3 | 1,171 | [1] |
| ALK5 | 3,000 | [1] |
| BMP2 | 1,022 | [1] |
| BMP4 | 960 | [1] |
| BMP6 | 100 | [1] |
| TGF-β1 | 16,000 | [1] |
Note: One study reported an ALK2 IC50 of 115 nM in their specific assay.[11]
This compound exhibits favorable pharmacokinetic properties for in vivo studies, including oral availability and the ability to cross the blood-brain barrier.[2][3][8]
| Parameter | Value / Description | Reference |
| Route of Administration | Oral (p.o.) | [1][2] |
| Oral Bioavailability (F) | 0.75 | [2] |
| Central Nervous System (CNS) Penetration | Good brain penetration | [1][2][3] |
| Clearance | Low | [2] |
| Tolerability (in mice) | Well-tolerated at 25 mg/kg daily | [1][2] |
Protocols for In Vivo Animal Studies
This protocol outlines the key steps for evaluating the efficacy of this compound in a patient-derived orthotopic xenograft model of DIPG harboring an ACVR1 mutation.[2][8][9]
1. Cell Culture:
-
Culture patient-derived HSJD-DIPG-007 cells (ACVR1 R206H mutant) under appropriate sterile conditions as recommended by the source laboratory.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD scid gamma mice) to prevent graft rejection.
-
Acclimatize animals for at least one week before any procedures.
3. Orthotopic Implantation:
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
Secure the animal in a stereotactic frame.
-
Create a burr hole in the skull over the desired brainstem coordinates.
-
Using a Hamilton syringe, slowly inject the HSJD-DIPG-007 cell suspension into the pons.
-
Suture the incision and allow the animal to recover with appropriate post-operative care and analgesia.
4. Tumor Establishment and Treatment:
-
Allow tumors to establish for 3-4 weeks post-implantation.[2]
-
Randomize mice into treatment and vehicle control groups (n=7-10 per group).[2]
-
Prepare this compound formulation for oral gavage (see Protocol 2).
-
Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage for the duration of the study (e.g., 28 days).[2][8][9]
5. Monitoring and Endpoints:
-
Monitor animal health and body weight daily or as required by institutional guidelines.
-
The primary endpoint is typically survival, defined as the time from implantation to the point where humane endpoints are met (e.g., significant weight loss, neurological symptoms).
-
Euthanize animals upon reaching the endpoint and collect brains for further analysis.
6. Tissue Analysis (Optional):
-
Fix brain tissue in formalin and embed in paraffin.
-
Perform immunohistochemistry (IHC) on tissue sections using an anti-human nuclear antigen (HNA) antibody to assess tumor cellularity and burden.[2]
Caption: Experimental workflow for an in vivo efficacy study of this compound.
This table summarizes the results from a key preclinical study in a DIPG mouse model.[2]
| Parameter | Description |
| Animal Model | Immunodeficient mice with orthotopic HSJD-DIPG-007 (ACVR1 R206H) xenografts |
| Treatment Group | This compound |
| Dose and Route | 25 mg/kg, oral (p.o.) |
| Schedule | Daily for 28 days |
| Primary Outcome | Significant prolongation of survival compared to vehicle control |
| Median Survival | 75 days (this compound) vs. 61 days (Vehicle) |
| Statistical Significance | p = 0.003 (log-rank test) |
| Secondary Outcome | Decrease in tumor cellularity assessed by HNA staining (p = 0.0079) |
This is a general protocol for preparing a suspension of this compound for oral gavage in mice. The exact vehicle may need to be optimized for solubility and stability.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO / 40% PEG300 / 50% water)
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage)
Procedure:
-
Calculate the total amount of this compound required based on the number of animals, their average weight, the dose (e.g., 25 mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension in a water bath to aid in dispersion and break up any aggregates.
-
Vortex the suspension thoroughly immediately before each administration to ensure uniform dosing.
-
Administer the suspension to the mice using a proper-sized oral gavage needle. Prepare the formulation fresh daily unless stability data indicates otherwise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. HG-67: PRECLINICAL EFFICACY OF ALK2 INHIBITORS IN ACVR1 MUTANT DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 7. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for LDN-214117 Administration in Mouse Models of Fibrodysplasia Ossificans Progressiva (FOP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. The primary cause of FOP is a recurrent activating mutation (R206H) in the gene encoding the Activin A receptor type I (ACVR1), also known as ALK2, a bone morphogenetic protein (BMP) type I receptor. This mutation leads to dysregulated BMP signaling, driving the pathological bone formation. LDN-214117 is a potent and selective small molecule inhibitor of ALK2, making it a promising therapeutic candidate for FOP. These application notes provide detailed protocols for the administration of this compound in mouse models of FOP, along with methods for evaluating its efficacy.
Mechanism of Action
This compound is an orally bioavailable ALK2 inhibitor with high selectivity.[1] It functions by competing with ATP for the kinase domain of ALK2, thereby preventing the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8. In FOP, the mutated ACVR1R206H receptor exhibits aberrant activation in response to ligands like Activin A, leading to the phosphorylation of SMAD1/5/8 and subsequent transcription of osteogenic genes. By inhibiting ALK2 kinase activity, this compound effectively blocks this pathological signaling cascade, thus preventing the formation of heterotopic bone.
Signaling Pathway
The BMP signaling pathway plays a crucial role in bone formation. In FOP, the ACVR1R206H mutation leads to a gain-of-function, causing the pathway to be aberrantly activated.
Quantitative Data Summary
While specific data on the reduction of heterotopic ossification volume in FOP mouse models with this compound is not yet widely published, its efficacy can be inferred from its potent ALK2 inhibition and data from studies on closely related inhibitors. The following tables summarize the known quantitative data for this compound and the expected outcomes based on the mechanism of action.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
|---|---|
| ALK2 (ACVR1) | 24 |
| ALK1 | 27 |
| ALK3 (BMPR1A) | 1,171 |
| ALK5 (TGFβR1) | >3,000 |
Data from MedchemExpress.[1]
Table 2: In Vivo Pharmacokinetics and Tolerability of this compound in Mice
| Parameter | Value |
|---|---|
| Administration Route | Oral (p.o.) |
| Dose | 25 mg/kg |
| Dosing Frequency | Daily |
| Duration | 28 days |
| Tolerability | Well-tolerated |
| Bioavailability (F) | 0.75 |
Data from a study on a DIPG mouse model with the ACVR1 R206H mutation.[2]
Table 3: Expected Efficacy in an Injury-Induced FOP Mouse Model (Hypothetical Data)
| Treatment Group | Heterotopic Ossification Volume (mm³) | pSMAD1/5/8 Positive Cells (%) |
|---|---|---|
| Vehicle Control | 15.5 ± 3.2 | 75 ± 8.5 |
| This compound (25 mg/kg) | 2.1 ± 0.8 | 10 ± 2.1 |
This table represents expected outcomes based on the known potent ALK2 inhibitory activity of this compound and results from other ALK2 inhibitors in FOP mouse models.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol is based on the successful administration of this compound in a mouse model of Diffuse Intrinsic Pontine Glioma (DIPG) harboring the FOP-associated ACVR1R206H mutation.[2]
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, curved)
-
Syringes (1 ml)
-
Analytical balance
Procedure:
-
Preparation of this compound Formulation (1.25 mg/ml for a 25 mg/kg dose in a 20g mouse): a. Weigh the required amount of this compound powder using an analytical balance. b. Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature. c. Suspend the this compound powder in the vehicle at the desired concentration. For a 25 mg/kg dose and an administration volume of 10 ml/kg, the concentration would be 2.5 mg/ml. d. Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity. If necessary, sonicate for short intervals to aid dispersion. e. Prepare fresh daily or store at 4°C for a short period, ensuring to vortex thoroughly before each use.
-
Oral Administration (Gavage): a. Gently restrain the mouse. b. Measure the body weight of the mouse to calculate the exact volume of the drug suspension to be administered. c. Draw the calculated volume of the this compound suspension into a 1 ml syringe fitted with a gavage needle. d. Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. e. Administer once daily for the duration of the experiment (e.g., 28 days). f. Monitor the mice daily for any signs of toxicity or distress.
Protocol 2: Induction of Heterotopic Ossification (HO) using Cardiotoxin
This protocol describes a widely used method to induce injury-dependent HO in FOP mouse models.[3]
Materials:
-
Acvr1R206H/+ knock-in mice (or other suitable FOP model)
-
Cardiotoxin (from Naja mossambica mossambica)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (29-31 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of Cardiotoxin Solution: a. Reconstitute lyophilized cardiotoxin in sterile PBS to a final concentration of 10 µM. b. Aliquot and store at -20°C. Thaw on ice before use.
-
Injury Induction: a. Anesthetize the mouse using isoflurane. b. Inject 50 µl of the 10 µM cardiotoxin solution intramuscularly into the gastrocnemius muscle of one hind limb. c. The contralateral limb can be injected with 50 µl of sterile PBS to serve as an internal control. d. Allow the mouse to recover on a warming pad.
Protocol 3: Quantification of Heterotopic Ossification using Micro-Computed Tomography (microCT)
Materials:
-
MicroCT scanner
-
Analysis software
Procedure:
-
Image Acquisition: a. At the experimental endpoint (e.g., day 14 or 28 post-injury), euthanize the mice. b. Dissect the hind limbs and fix them in 10% neutral buffered formalin for 24-48 hours. c. Scan the fixed limbs using a microCT scanner at a high resolution (e.g., 10-20 µm voxel size).
-
Image Analysis: a. Reconstruct the 3D images from the scans. b. Define a region of interest (ROI) encompassing the soft tissue of the injured muscle. c. Apply a global threshold to distinguish mineralized tissue (HO) from soft tissue and the native skeleton. d. Quantify the volume of the newly formed heterotopic bone within the ROI.
Protocol 4: Histological Analysis of Heterotopic Ossification
Materials:
-
Decalcifying solution (e.g., 10% EDTA, pH 7.4)
-
Paraffin embedding station
-
Microtome
-
Staining reagents (Hematoxylin and Eosin, Alcian Blue, Safranin O/Fast Green)
Procedure:
-
Tissue Processing: a. After microCT scanning, transfer the limbs to a decalcifying solution until the bone is pliable. b. Process the decalcified tissues through a graded series of ethanol and xylene, and embed in paraffin.
-
Sectioning and Staining: a. Cut 5-7 µm thick sections using a microtome. b. Stain sections with Hematoxylin and Eosin (H&E) to visualize overall tissue morphology and bone formation. c. Use Alcian Blue or Safranin O/Fast Green staining to identify cartilage, indicative of the endochondral ossification process.
-
Immunohistochemistry for pSMAD1/5/8: a. Perform antigen retrieval on deparaffinized sections. b. Block endogenous peroxidase activity and non-specific binding. c. Incubate with a primary antibody against phosphorylated SMAD1/5/8. d. Incubate with a secondary antibody conjugated to a detection system (e.g., HRP). e. Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin. f. Quantify the percentage of pSMAD1/5/8 positive cells in the fibroproliferative regions of the HO lesions.
Experimental Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDN-214117 in DIPG Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Intrinsic Pontine Glioma (DIPG) is a highly aggressive and universally fatal pediatric brain tumor. A significant subset of these tumors harbors mutations in the ACVR1 gene, which encodes the ALK2 protein, a type I BMP receptor. These mutations lead to constitutive activation of the ALK2 signaling pathway, promoting tumor growth. LDN-214117 is a potent and selective small molecule inhibitor of ALK2 that has demonstrated preclinical efficacy in DIPG models. It is orally bioavailable and capable of penetrating the blood-brain barrier, making it a promising candidate for clinical development.[1][2][3]
These application notes provide a recommended dosage and detailed protocols for the use of this compound in preclinical DIPG xenograft studies, based on published research.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the ALK2 kinase.[4] In DIPG cells with activating ACVR1 mutations, this compound blocks the aberrant signaling cascade. This inhibition leads to a reduction in the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8). Consequently, the expression of downstream target genes, such as the inhibitor of DNA binding 1 (ID1), which is implicated in cell proliferation and invasion, is suppressed.[1][5][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound in the context of DIPG.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (ALK2 kinase) | N/A | 24 nM | [7] |
| GI50 (Cell Viability) | HSJD-DIPG-007 (ACVR1R206H) | 1.57 µM | [1] |
| SU-DIPG-IV (ACVR1G328V) | 5.83 - 6.23 µM | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Value | Reference |
| Recommended Dosage | 25 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Treatment Schedule | Daily for 28 days | [1][2] |
| Oral Bioavailability (F) | 75% | [1] |
| Brain:Plasma Ratio (2h post-dose) | 0.80 | [1] |
| Tolerability | Well-tolerated at 25 mg/kg | [1] |
| Efficacy | Significant extension of survival | [1][2] |
Experimental Protocols
Protocol 1: Orthotopic DIPG Xenograft Model Establishment
This protocol describes the establishment of an orthotopic DIPG xenograft model in immunodeficient mice using the HSJD-DIPG-007 cell line.
Materials:
-
HSJD-DIPG-007 cells (harboring H3.3K27M and ACVR1 R206H mutations)[8]
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27, EGF, FGF)
-
Phosphate-buffered saline (PBS), sterile
-
Immunodeficient mice (e.g., NOD-SCID)
-
Stereotactic frame for mice
-
Anesthesia (e.g., isoflurane)
-
High-speed drill
-
Hamilton syringe with a 26-gauge needle
-
Suturing material
Procedure:
-
Cell Preparation: Culture HSJD-DIPG-007 cells under standard conditions. Prior to injection, harvest cells and prepare a single-cell suspension at a concentration of 5 x 105 cells in 4.3 µL of sterile PBS.
-
Animal Preparation: Anesthetize the mouse and securely fix its head in a stereotactic frame.
-
Surgical Procedure: a. Make a midline incision on the scalp to expose the skull. b. Using a high-speed drill, create a burr hole at the following coordinates relative to lambda: 0.8 mm posterior and 1.0 mm lateral. c. Slowly lower a 26-gauge Hamilton syringe needle to a depth of 4.5 mm to target the pons. d. Inject the 4.3 µL cell suspension at a rate of 2 µL/min. e. After injection, leave the needle in place for 5-7 minutes to prevent reflux before slowly withdrawing it. f. Suture the incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, and monitor the animal's recovery.
-
Tumor Growth Monitoring: Monitor tumor engraftment and growth using bioluminescence imaging (BLI) if cells are luciferase-tagged.[9] Imaging can be performed weekly, starting 2-3 weeks post-injection.
Protocol 2: this compound Administration and Efficacy Evaluation
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water or corn oil)
-
Oral gavage needles
-
Bioluminescence imaging system (if applicable)
Procedure:
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for administering a 25 mg/kg dose in a reasonable volume (e.g., 100-200 µL for a 20-25 g mouse).
-
Treatment Initiation: Once tumors are established (confirmed by BLI or at a set time point, e.g., 3-4 weeks post-implantation), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (25 mg/kg) or vehicle control orally via gavage once daily for 28 consecutive days.[1][2]
-
Monitoring and Endpoints: a. Monitor the general health and body weight of the mice daily. b. Monitor tumor growth weekly using bioluminescence imaging. Quantify the photon flux for each tumor.[3][9] c. The primary endpoint is typically overall survival. Record the date of euthanasia for each mouse when it reaches a moribund state (e.g., >20% weight loss, neurological symptoms). d. At the end of the study, tumors can be harvested for pharmacodynamic analysis.
Protocol 3: Pharmacodynamic Analysis of ALK2 Pathway Inhibition
This protocol describes the analysis of downstream targets of ALK2 in tumor tissue to confirm the on-target effect of this compound.
Materials:
-
Tumor tissue from treated and control mice
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p-SMAD1/5/8, anti-ID1, and a loading control (e.g., anti-GAPDH or anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Tissue Processing: At the end of the treatment period (or at a specified time point after the final dose), euthanize the mice and harvest the brainstem tumors.
-
Protein Extraction: Homogenize the tumor tissue in protein lysis buffer. Determine the protein concentration using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each tumor sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. b. Block the membrane and then incubate with primary antibodies against p-SMAD1/5/8 and ID1 overnight at 4°C.[1][5] c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. d. Detect the protein bands using a chemiluminescence substrate and an imaging system. e. Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the levels of p-SMAD1/5/8 and ID1 to the loading control. Compare the levels between the this compound-treated and vehicle-treated groups. A significant reduction in p-SMAD1/5/8 and ID1 in the treated group indicates effective target engagement.[1]
References
- 1. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cellosaurus cell line HSJD-DIPG-007 (CVCL_VU70) [cellosaurus.org]
- 9. Towards Standardisation of a Diffuse Midline Glioma Patient-Derived Xenograft Mouse Model Based on Suspension Matrices for Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
LDN-214117 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of LDN-214117, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule inhibitor that targets ALK2, a type I bone morphogenetic protein (BMP) receptor.[1][2] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are associated with rare and debilitating diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[2][3][4] this compound has demonstrated efficacy in preclinical models of these diseases, making it a valuable tool for research and a potential therapeutic candidate.[2][3][4] It is an orally active compound with good brain penetration.[3][4][5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₉N₃O₃ | [6] |
| Molecular Weight | 419.5 g/mol | [6] |
| CAS Number | 1627503-67-6 | [6] |
Solubility
Proper dissolution of this compound is critical for experimental success. It is important to use fresh, high-purity solvents. Note that hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound.[3][7]
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (47.67 mM) | Ultrasonic warming to 60°C may be required.[3][5] Use of fresh DMSO is recommended as absorbed moisture can decrease solubility.[7] |
| Ethanol | 25 mg/mL | [6] |
| DMF | 30 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Stability and Storage
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[6] |
| Stock Solutions (in solvent) | -80°C | 1 year[7] |
| -20°C | 1 month[7][8][9] |
General Recommendations:
-
For long-term storage, keep the compound as a solid at -20°C.[8]
-
Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[7][8]
-
Solutions should ideally be prepared fresh for each experiment.[8][9]
-
Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[9]
Mechanism of Action and Selectivity
This compound is a selective inhibitor of the BMP type I receptor kinases ALK1 and ALK2.[6] It functions by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules like SMAD1/5/9.[1][2] This ultimately modulates the transcription of BMP-responsive genes.[1]
The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its selectivity.
| Target Kinase | IC₅₀ (nM) |
| ALK2 | 24[3][7] |
| ALK1 | 27[3] |
| ALK3 | 1,171[3] |
| ALK5 (TGF-βRI) | 3,000[3] |
| BMP2 | 1,022[3] |
| BMP4 | 960[3] |
| BMP6 | 100[3] |
| TGF-β1 | 16,000[3] |
Experimental Protocols
In Vitro Solution Preparation
Stock Solution (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, gently warm the solution to 60°C and sonicate until the compound is fully dissolved.[3][5]
-
Centrifuge the solution to pellet any undissolved particulates.
-
Transfer the clear supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller volumes and store at -80°C for up to one year.[7]
Working Solution for Cell Culture:
-
Thaw a frozen aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A study has shown that DMSO concentrations of 1.25% and higher can significantly inhibit cell proliferation.[10]
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a target kinase.
References
- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Notes and Protocols: Long-Term Stability of LDN-214117 in Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information regarding the long-term stability of the selective ALK1 and ALK2 inhibitor, LDN-214117, in various solution forms. Adherence to proper storage and handling protocols is critical for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a potent and selective inhibitor of the bone morphogenetic protein (BMP) type I receptor kinases, Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2] It functions by competing with ATP for the kinase domain of these receptors, thereby inhibiting the downstream signaling cascade. This compound has demonstrated high selectivity for ALK1 and ALK2 over other related receptors such as ALK3 and ALK5, making it a valuable tool for studying BMP signaling pathways.[1][2][3] The primary signaling pathway affected by this compound is the TGF-beta/Smad pathway.[4][5] this compound is utilized in research for conditions such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[2][4][6]
This compound Signaling Pathway
This compound inhibits the BMP signaling pathway, which is a component of the larger TGF-β superfamily signaling cascade. Upon binding of a BMP ligand (e.g., BMP6), the type II BMP receptor phosphorylates and activates the type I receptor, ALK1 or ALK2. This activation leads to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound specifically inhibits the kinase activity of ALK1 and ALK2, thereby preventing the phosphorylation of SMAD1/5/8 and blocking the downstream signaling.
Solubility and Stock Solution Preparation
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for some solvents, warming and sonication may be necessary to achieve complete dissolution.[2][4]
| Solvent | Solubility |
| DMSO | 20-84 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 25 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder (MW: 419.52 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.2 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly. If necessary, warm the solution to 60°C and sonicate until the powder is completely dissolved.[4]
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.[7]
-
Long-Term Stability in Solution
The stability of this compound is dependent on the storage temperature and solvent. The following table summarizes the recommended storage conditions and expected stability.
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[1] |
| Powder | 4°C | 2 years[4] |
| In Solvent | -80°C | 1 year[7] |
| In Solvent | -20°C | 1 month[7] |
Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure optimal activity.[2]
Protocol for Assessing Long-Term Stability
To quantitatively assess the long-term stability of this compound in a specific solvent and storage condition, a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. ALK1 Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes: Detection of pSMAD Inhibition by LDN-214117 via Western Blot
Introduction
Bone Morphogenetic Protein (BMP) signaling is crucial for a multitude of cellular processes, including embryonic development, bone formation, and cellular homeostasis.[1][2] Dysregulation of this pathway is implicated in various diseases. The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors.[3] This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD9).[3][4] These phosphorylated SMADs (pSMADs) then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate target gene expression.[1][5]
LDN-214117 is a potent and selective small molecule inhibitor of the BMP Type I receptor, Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[6][7] With an IC50 value of 24 nM for ALK2, it serves as a valuable tool for investigating the physiological and pathological roles of the BMP/SMAD signaling pathway.[6] These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of SMAD1/5/8 phosphorylation in response to this compound treatment.
Mechanism of Action: this compound in the BMP/SMAD Pathway
This compound selectively targets and inhibits the kinase activity of ALK2. By blocking ALK2, the inhibitor prevents the subsequent phosphorylation of SMAD1/5/8, thereby downregulating the entire downstream signaling cascade. This inhibitory effect can be effectively measured by quantifying the levels of phosphorylated SMAD1/5/8.[4][8]
Experimental Protocol
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pSMAD1/5/8.
A. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., C2C12, HEK293), culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents: this compound (dissolved in DMSO), BMP ligand (e.g., BMP2, BMP6), DMSO (vehicle control).
-
Lysis Buffer: RIPA or similar buffer containing protease and phosphatase inhibitors.[9] We recommend 1X Cell Lysis Buffer (#9803, Cell Signaling Technology) or a buffer containing 2.5 mM sodium pyrophosphate and 1.0 mM beta-glycerophosphate.[10]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycine, Bromophenol Blue, β-mercaptoethanol or DTT.
-
Transfer: PVDF or Nitrocellulose membrane, Methanol, Transfer Buffer.
-
Immunodetection:
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies.
-
Primary Antibodies: Anti-phospho-SMAD1/5/8 (e.g., #13820, Cell Signaling Technology), Anti-SMAD1 (#9743, Cell Signaling Technology), and a loading control antibody (e.g., Anti-GAPDH, Anti-β-Actin, or Anti-Vinculin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Washing Buffer: Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
B. Experimental Workflow
C. Detailed Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
(Optional but recommended) Serum-starve cells for 18-22 hours to reduce basal signaling.[10]
-
Pre-treat cells with the desired concentration of this compound (or DMSO vehicle) for 30 minutes.[11]
-
Stimulate the cells with a BMP ligand for the desired time (e.g., 60 minutes) to induce SMAD phosphorylation.[11] Include a non-stimulated control.
-
-
Sample Preparation (Cell Lysis): [12][13]
-
Aspirate the media and wash cells twice with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For maximal recovery of nuclear pSMADs, sonicate the lysate briefly (e.g., 3 pulses of 15 seconds each) on ice.[10]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. This is your protein sample.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Add 4X SDS sample buffer to your lysates (final concentration 1X) and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[10]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunodetection: [12]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pSMAD1/5/8, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize pSMAD levels, the blot can be stripped and reprobed for total SMAD and/or a loading control (e.g., GAPDH).
-
Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then proceed with the immunodetection protocol for the next primary antibody.
-
Data Presentation and Interpretation
Quantitative analysis is essential for interpreting the inhibitory effect of this compound. After imaging, use densitometry software to measure the band intensity for pSMAD, total SMAD, and the loading control. The data should be presented clearly, often as a ratio of the phosphorylated protein to the total protein or loading control.
Table 1: Example Quantitative Data for this compound Treatment
| Treatment Group | pSMAD1/5/8 Intensity (Arbitrary Units) | Total SMAD1 Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity | pSMAD / Total SMAD Ratio | pSMAD / GAPDH Ratio | Fold Change vs. BMP Control |
| Untreated Control | 5,100 | 85,000 | 95,000 | 0.06 | 0.05 | 0.08 |
| BMP2 (5 nM) | 78,500 | 86,500 | 96,000 | 0.91 | 0.82 | 1.00 |
| This compound (1 µM) | 4,900 | 84,200 | 94,500 | 0.06 | 0.05 | 0.08 |
| BMP2 + this compound | 12,300 | 85,700 | 95,800 | 0.14 | 0.13 | 0.16 |
Note: The values presented are for illustrative purposes only.
A significant decrease in the pSMAD/Total SMAD or pSMAD/Loading Control ratio in the "BMP2 + this compound" group compared to the "BMP2" only group indicates successful inhibition of the ALK2 receptor by this compound.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Weak or No pSMAD Signal | Inactive BMP ligand or inhibitor. | Verify the activity and concentration of reagents. |
| Insufficient protein load. | Load at least 20-30 µg of lysate per lane.[10] For tissue extracts, >100 µg may be needed.[10] | |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to the lysis buffer.[14] Keep samples on ice. | |
| Improper antibody dilution. | Optimize primary and secondary antibody concentrations.[15] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours or increase BSA concentration.[16] |
| Insufficient washing. | Increase the number and duration of wash steps.[17] | |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody.[17] | |
| Non-specific Bands | Primary antibody cross-reactivity. | Use a more specific antibody; check the manufacturer's datasheet for validation. |
| Protein degradation. | Use fresh samples and ensure protease inhibitors are always present.[14] |
References
- 1. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]
- 2. The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMP canonical Smad signaling through Smad1 and Smad5 is required for endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Immunohistochemical Staining of Tissues Treated with LDN-214117
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase-2 (ALK2), also known as ACVR1.[1][2] ALK2 is a type I serine/threonine kinase receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[3] Dysregulation of the BMP/ALK2 pathway is implicated in various diseases, including the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and certain cancers like diffuse intrinsic pontine glioma (DIPG).[1][4] this compound exerts its therapeutic effect by inhibiting the kinase activity of ALK2, thereby preventing the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). This blockade of SMAD phosphorylation inhibits the transduction of the BMP signal to the nucleus.
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with this compound to assess its pharmacodynamic effects. The primary endpoint of this protocol is the detection of the phosphorylation status of SMAD1/5/8, a key biomarker of ALK2 kinase activity.
Signaling Pathway of this compound Action
The following diagram illustrates the canonical BMP signaling pathway and the mechanism of action of this compound. BMP ligands bind to a complex of type I (e.g., ALK2) and type II BMP receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound selectively binds to and inhibits the kinase activity of ALK2, preventing the phosphorylation of SMAD1/5/8 and subsequent downstream signaling.
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the major steps in the immunohistochemical analysis of this compound-treated tissues.
Detailed Immunohistochemistry Protocol for Phospho-SMAD1/5/8
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissues.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Blocking Buffer (5% normal goat serum in TBS-T)
-
Primary Antibodies (see Table 1)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Humidified chamber
-
Microscope slides
-
Coplin jars
-
Water bath or pressure cooker
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 2 x 100% for 3 minutes each, 95% for 3 minutes, 70% for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or pressure cooker.
-
Immerse slides in the hot buffer and incubate for 20 minutes.[5]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with TBS-T for 2 x 5 minutes.
-
-
Peroxidase Blocking (if using HRP-DAB detection):
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with TBS-T for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute primary antibody in Blocking Buffer to the recommended concentration (see Table 1).
-
Drain blocking solution and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with TBS-T for 3 x 5 minutes.
-
Apply biotinylated secondary antibody diluted in TBS-T.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Wash slides with TBS-T for 3 x 5 minutes.
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash slides with TBS-T for 3 x 5 minutes.
-
Prepare and apply DAB substrate solution according to the manufacturer's instructions.
-
Monitor color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol (70%, 95%, 2 x 100%) for 3 minutes each.
-
Clear in xylene for 2 x 5 minutes.
-
Apply a coverslip with mounting medium.
-
Data Presentation and Interpretation
The primary outcome of this IHC protocol is the semi-quantitative assessment of nuclear p-SMAD1/5/8 staining. The table below summarizes the expected results and provides a framework for data interpretation.
| Antibody Target | Treatment Group | Expected Localization | Expected Staining Intensity | Interpretation |
| Phospho-SMAD1/5/8 | Vehicle Control | Nuclear | Strong | Active BMP/ALK2 signaling |
| This compound | Cytoplasmic/None | Weak to Negative | Inhibition of ALK2 kinase activity | |
| Total SMAD1/5 | Vehicle Control | Cytoplasmic and Nuclear | Moderate to Strong | Presence of SMAD protein |
| This compound | Cytoplasmic and Nuclear | Moderate to Strong | Unchanged total protein levels |
Table 1: Recommended Primary Antibodies and Expected IHC Results.
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check datasheet for recommended applications. |
| Inadequate antigen retrieval | Optimize retrieval time and temperature; try a different pH buffer. | |
| Incorrect antibody dilution | Perform a titration of the primary antibody. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| Secondary antibody cross-reactivity | Use a secondary antibody raised against the species of the primary antibody. | |
| Non-specific Staining | Primary antibody concentration too high | Reduce the concentration of the primary antibody. |
| Inadequate washing | Increase the number and duration of wash steps. |
Table 2: Common IHC Troubleshooting Tips. [6][7][8][9][10]
For further assistance, it is recommended to consult detailed troubleshooting guides from antibody manufacturers.
References
- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. Troubleshooting tips for IHC | Abcam [abcam.com]
- 10. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
Navigating the Challenges of LDN-214117 Aqueous Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent and selective ALK2 inhibitor, LDN-214117, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound solutions for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is characterized by poor solubility in aqueous solutions, including water and phosphate-buffered saline (PBS). It is, however, soluble in several organic solvents.
Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What's happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the highly soluble drug in the organic solvent (DMSO) is rapidly transferred to an aqueous environment where its solubility is much lower. To mitigate this, consider the following:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound in the aqueous medium can prevent it from exceeding its solubility limit.
-
Increase the percentage of co-solvent: For in vitro assays, a small percentage of DMSO is often tolerated by cells. You may need to optimize the final DMSO concentration to maintain solubility without inducing cytotoxicity.
-
Use a pre-mixed, solubilizing formulation: For more complex systems or higher desired concentrations, employing a formulation with co-solvents and surfactants is recommended. (See Experimental Protocols section).
-
Gentle mixing and temperature: When diluting, add the DMSO stock to the aqueous buffer slowly while gently vortexing. In some cases, slight warming (be cautious with temperature-sensitive assays) can aid dissolution, but the solution should be cooled to the experimental temperature before use.[1]
Q3: Can I use sonication to dissolve this compound in my aqueous buffer?
A3: Sonication can be a useful technique to aid in the dissolution of poorly soluble compounds.[1] However, it's important to use it judiciously. Excessive sonication can generate heat, potentially degrading the compound or affecting the stability of other components in your solution. Use short bursts of sonication and cool the sample on ice in between if necessary.
Q4: Are there any alternative methods to improve the aqueous solubility of this compound for my experiments?
A4: Yes, complexation with cyclodextrins is a widely used technique to enhance the solubility of hydrophobic drugs.[2][3][4][5] Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, increasing their apparent water solubility. This approach may require specific formulation development for your application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Visible precipitate in the final aqueous solution | Exceeded solubility limit of this compound. | - Reduce the final concentration.- Increase the percentage of the initial organic solvent (e.g., DMSO) if tolerated by the assay.- Utilize a co-solvent/surfactant formulation.- Consider using cyclodextrins to enhance solubility. |
| Inconsistent results between experiments | Incomplete dissolution or precipitation of the compound over time. | - Ensure complete dissolution of the stock solution before further dilution.- Prepare fresh working solutions for each experiment.- Visually inspect solutions for any signs of precipitation before use. |
| Low cellular uptake or activity in in vitro assays | The compound may be precipitating in the cell culture medium. | - Decrease the final concentration of this compound in the media.- Test the tolerance of your cell line to a slightly higher percentage of DMSO.- Prepare the final dilution in pre-warmed cell culture medium and add it to the cells immediately. |
Quantitative Solubility Data
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 25 mg/mL |
Table 2: Solubility in Aqueous-Based Solutions
| Solution | Solubility |
| Water | Insoluble[6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL (Clear solution)[1] |
| 2% DMSO + 30% PEG300 + 2% Tween 80 + 66% ddH₂O | 3 mg/mL (Clear solution)[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 419.52 g/mol .
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: To aid dissolution, you can warm the solution to 60°C and use ultrasonic agitation.[1] Ensure the DMSO is not hygroscopic as this can reduce solubility.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation for In Vivo Oral Administration (Clear Solution)
This protocol is designed to achieve a clear solution for oral dosing.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Co-solvent Addition: In a separate tube, combine PEG300 and Tween-80.
-
Mixing: Add the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Aqueous Phase Addition: Slowly add saline to the mixture while vortexing to reach the final desired concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Final Check: Ensure the final solution is clear before administration. If precipitation occurs, gentle warming and/or sonication can be used.[1]
Visualizations
Signaling Pathway of ALK2 Inhibition
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving this compound Solubility
Caption: Troubleshooting workflow for this compound aqueous solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. humapub.com [humapub.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Minimizing LDN-214117 cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK2 inhibitor, LDN-214117, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] It also shows high potency against the closely related ALK1.[3][4] this compound functions by blocking the kinase activity of ALK2, which is a type I receptor for Bone Morphogenetic Proteins (BMPs).[1] This inhibition prevents the downstream phosphorylation of SMAD proteins (SMAD1/5/8), thereby blocking the BMP signaling pathway.[5][6] This pathway is crucial in various biological processes, and its dysregulation is implicated in diseases like Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[2][3][5][7]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically supplied as a crystalline solid. For in vitro experiments, it is most commonly dissolved in Dimethyl Sulfoxide (DMSO).[3][4][7][8] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[3][8] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[7][8] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided by aliquoting the solution.[8]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for ALK2 and ALK1. It shows significantly less activity against other related receptors like ALK3 and ALK5 (TGF-β type I receptor), which is advantageous for reducing off-target effects.[3][4][9] For instance, its inhibitory concentration (IC50) for ALK5 is in the micromolar range, compared to the nanomolar range for ALK2.[3][4] This selectivity for the BMP pathway over the TGF-β pathway is a key feature of this compound.[2][10]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Cell Death
You are observing a higher-than-expected level of cell death or a significant decrease in cell viability after treating your cells with this compound, even though it is reported to have low cytotoxicity.
Possible Causes and Solutions:
-
High Concentration: While generally having low cytotoxicity, concentrations of 5 µM and higher have been shown to reduce viability and induce apoptosis in some cell lines.[3][11]
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration (e.g., 10-100 nM) and titrate up.
-
-
Solubility Issues and Compound Precipitation: this compound has limited aqueous solubility.[11] If the compound precipitates out of the culture medium, it can cause mechanical stress to the cells and lead to cytotoxicity.[11]
-
Recommendation: Visually inspect your culture plates for any signs of precipitation after adding the compound. Consider preparing a more dilute stock solution or using a final DMSO concentration in the media that is known to be well-tolerated by your cells (typically ≤ 0.1%).
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments and controls, and is at a level that does not affect cell viability (usually below 0.5%, with ≤ 0.1% being ideal). Run a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) to assess solvent toxicity.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
-
Recommendation: If possible, test the compound on a different, well-characterized cell line to see if the cytotoxic effect is specific to your primary cell line.
-
Issue 2: Inconsistent or No Inhibitory Effect
You are not observing the expected biological effect (e.g., inhibition of downstream signaling, phenotypic change) after treating your cells with this compound.
Possible Causes and Solutions:
-
Compound Degradation: Improper storage of the compound or stock solution can lead to degradation.
-
Recommendation: Ensure the compound and its stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of the stock solution.[8]
-
-
Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions can lead to a final concentration that is too low to have a biological effect.
-
Recommendation: Double-check all calculations for preparing stock and working solutions. It is advisable to have another lab member verify the calculations.
-
-
Suboptimal Treatment Duration: The time required to observe a biological effect can vary depending on the specific downstream marker or phenotype being assessed.
-
Recommendation: Perform a time-course experiment to determine the optimal treatment duration for your experimental endpoint. Some effects on gene regulation can be seen as early as 30 minutes, while effects on cell viability may take 24-120 hours.[3]
-
-
Cell Culture Conditions: The composition of your cell culture medium, particularly the presence of serum, can sometimes interfere with the activity of small molecules.
-
Recommendation: If feasible for your cell line, consider reducing the serum concentration during the treatment period, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against various kinases.
| Target Kinase | IC50 (nM) | Reference(s) |
| ALK2 | 24 | [3][4] |
| ALK1 | 24 - 27 | [3][4] |
| BMP6 | 100 | [3][4] |
| BMP4 | 960 | [3] |
| BMP2 | 1,022 | [3] |
| ALK3 | 1,171 | [3][4] |
| ALK5 | 3,000 | [3][4] |
| TGF-β1 | 16,000 | [3][4] |
Table 2: Solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| DMSO | 20 - 84 mg/mL | [3][4][7][8] |
| Ethanol | 21 - 25 mg/mL | [4][8] |
| DMF | 30 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| Water | Insoluble | [8] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
-
Prepare Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Gently warm and sonicate if necessary to ensure complete dissolution.[3][7] Aliquot and store at -80°C.
-
Cell Seeding: Seed your cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 12-24 hours.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for your cells (e.g., ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (determined by your experimental goals, e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, proceed with your planned downstream analysis, such as a cytotoxicity assay, Western blotting for p-SMAD, or morphological assessment.
Protocol 2: Assessing Cytotoxicity using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from a general procedure mentioned for assessing the viability of cells treated with this compound.[8]
-
Cell Treatment: Follow steps 1-5 of the "General Procedure for Treating Cultured Cells with this compound" in an opaque-walled 96-well plate suitable for luminescence assays.
-
Reagent Equilibration: At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Lysis and Luminescence Reaction: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-only control wells to determine the percent viability for each concentration of this compound.
Visualizations
Caption: BMP/ALK2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. Identification of an ALK-2 inhibitor as an agonist for intercellular exchange and tumor delivery of nanomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. selleckchem.com [selleckchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LDN-214117 for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of LDN-214117 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] It functions by binding to the ATP-binding pocket of the ALK2 kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[3] This inhibition primarily affects the Bone Morphogenetic Protein (BMP) signaling pathway.[1]
Q2: Which signaling pathways are affected by this compound?
This compound primarily inhibits the BMP signaling pathway. This includes the canonical SMAD-dependent pathway (blocking phosphorylation of SMAD1/5/8) and the non-canonical SMAD-independent pathway, such as the BMP-MAPK signaling pathway.[2][4]
Q3: What are the recommended starting concentrations for in vitro experiments?
For initial screening, a concentration range of 0.1 µM to 10 µM is recommended.[5] Many studies have reported significant effects at a concentration of 5 µM in various cell lines.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[4][6] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. For example, a 20 mg/mL stock solution in DMSO can be prepared.[6] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month or -80°C for longer-term storage (up to 2 years).[1][7] Before use, allow the vial to equilibrate to room temperature.[7]
Q5: What is a typical incubation time for this compound treatment?
Incubation times can vary widely depending on the experimental endpoint. Inhibition of downstream signaling molecules like phospho-SMAD1/5/8 can be observed as early as 30 minutes to 4 hours.[1][5] For cellular assays such as proliferation, viability, or migration, longer incubation times of 24 to 120 hours are common.[1]
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal concentration for your specific cell line and assay. |
| Incorrect Vehicle Control | Ensure you are using a vehicle control (e.g., DMSO) at the same final concentration as in your treated samples to account for any solvent effects. |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Insensitivity | Verify that your cell line expresses ALK2 and is responsive to BMP signaling. You can check for ALK2 expression via Western Blot or qPCR. |
| Assay Readout Timing | The timing of your assay may not be optimal to observe the desired effect. For signaling studies, check for early time points (e.g., 30 min, 1h, 4h). For functional assays, consider longer time points (e.g., 48h, 72h, 96h). |
Issue 2: High cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and non-toxic to your cells. Run a vehicle-only toxicity control. |
| Off-target Effects | While this compound is selective, high concentrations can lead to off-target effects.[2] Lower the concentration and confirm the effect is due to ALK2 inhibition by using a structurally different ALK2 inhibitor as a positive control or by ALK2 knockdown/knockout experiments. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to ALK2 inhibition. Perform a detailed cytotoxicity assay (e.g., CellTiter-Glo or MTT) to determine the precise IC50 for your cells. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent dilutions of the inhibitor. |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles. Protect the compound from light if it is light-sensitive. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| ALK2 (ACVR1) | 24 | Kinase Assay | [1] |
| ALK1 | 27 | Kinase Assay | [1] |
| BMP6 | 100 | Cellular Assay | [1] |
| ALK3 (BMPR1A) | 1,171 | Kinase Assay | [1] |
| ALK5 (TGFβR1) | 3,000 | Kinase Assay | [1] |
| TGF-β1 | 16,000 | Transcriptional Activity Assay | [1] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| LCLC-103H (Lung Carcinoma) | 5 µM | 24-120 h | Reduced viability and proliferation, induced apoptosis | [1] |
| LCLC-103H (Lung Carcinoma) | 5 µM | 0-48 h | Suppressed wound healing and chemotaxis | [1] |
| HSJD-DIPG-007 (DIPG) | 1.57 µM (GI50) | Not Specified | Inhibition of cell growth | [3] |
| SU-DIPG-IV (DIPG) | 5.83 µM (GI50) | Not Specified | Inhibition of cell growth | [3] |
| SU-DIPG-VI (DIPG) | 6.23 µM (GI50) | Not Specified | Inhibition of cell growth | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-SMAD1/5/8 Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-12 hours prior to treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 30 min, 1h, 4h, 24h).
-
BMP Stimulation: 30 minutes prior to the end of the inhibitor treatment, stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2 or BMP4) to induce SMAD phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-SMAD1/5/8, total SMAD1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24h, 48h, 72h).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound|1627503-67-6|COA [dcchemicals.com]
Troubleshooting LDN-214117 inconsistent results in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ALK2 inhibitor, LDN-214117, in in vivo experiments. Our goal is to help you address common challenges and improve the consistency and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] ALK2 is a type I receptor for Bone Morphogenetic Proteins (BMPs). By inhibiting the kinase activity of ALK2, this compound blocks the downstream signaling cascade, primarily the phosphorylation of SMAD1/5/8, which in turn regulates the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[2]
Q2: What are the main in vivo applications of this compound?
A2: this compound has shown efficacy in preclinical models of diseases characterized by aberrant ALK2 signaling. It is most notably studied in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2][3] In animal models of DIPG with ACVR1 mutations, this compound has been shown to extend survival.[3]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for ALK2 (IC50 ≈ 24 nM) and ALK1 (IC50 ≈ 27 nM) over other BMP type I receptors like ALK3 (IC50 ≈ 1,171 nM) and the TGF-β receptor ALK5 (IC50 ≈ 3,000 nM).[1] It also shows preferential inhibition of BMP6 signaling over BMP2 and BMP4.[1]
Q4: What is a recommended starting dose for in vivo studies?
A4: Based on published preclinical studies, a common starting dose for this compound in mice is 25 mg/kg, administered daily via oral gavage.[3] However, the optimal dose may vary depending on the animal model, disease context, and specific experimental goals. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q5: How should I prepare this compound for oral administration?
A5: A common vehicle for oral administration of this compound is a solution of 5% DMSO, 47.5% PEG400, and 47.5% deionized water with 10% Tween80.[4] It is crucial to ensure the compound is fully dissolved. For in vivo experiments, it is recommended to prepare the formulation fresh daily.[1]
Troubleshooting Guide
Issue 1: High variability in tumor growth or other phenotypic readouts between animals in the same treatment group.
Possible Causes and Solutions:
-
Inconsistent Drug Formulation:
-
Problem: this compound may not be fully solubilized or may precipitate out of solution, leading to inaccurate dosing.
-
Solution: Ensure your vehicle is prepared correctly and that this compound is completely dissolved. Visually inspect the solution for any precipitate before each administration. Prepare fresh formulations daily.[1] Consider using a brief sonication or warming step to aid dissolution, but be mindful of the compound's stability under these conditions.
-
-
Inaccurate Dosing:
-
Problem: Variability in the volume administered or improper oral gavage technique can lead to inconsistent drug exposure.
-
Solution: Calibrate your pipettes regularly. Ensure all personnel involved in dosing are properly trained in oral gavage techniques to minimize stress to the animals and ensure consistent delivery to the stomach.
-
-
Biological Variability:
-
Problem: Inherent biological differences between animals (e.g., genetics, age, weight, microbiome) can contribute to variability.
-
Solution: Use age- and weight-matched animals for all experimental groups. House animals under standardized environmental conditions (e.g., light-dark cycle, temperature, diet). Randomize animals into treatment and control groups.
-
Issue 2: Lack of expected therapeutic efficacy.
Possible Causes and Solutions:
-
Suboptimal Dose:
-
Problem: The dose of this compound may be too low to achieve a therapeutic concentration in the target tissue.
-
Solution: Perform a dose-escalation study to identify the optimal therapeutic dose. You can also perform pharmacokinetic studies to determine the concentration of this compound in plasma and the target tissue at different doses.
-
-
Poor Bioavailability:
-
Problem: Issues with the formulation or administration route may limit the amount of drug that reaches systemic circulation.
-
Solution: Re-evaluate your vehicle and formulation procedure. While this compound is orally bioavailable, ensure proper gavage technique. In some cases, an alternative route of administration may need to be explored, though this would be a significant deviation from standard protocols.
-
-
Drug Stability:
-
Problem: this compound may be degrading in the formulation or after administration.
-
Solution: Store the solid compound and prepared solutions under recommended conditions. Prepare fresh dosing solutions daily.
-
-
Model Resistance:
-
Problem: The specific animal model or cell line used may not be sensitive to ALK2 inhibition.
-
Solution: Confirm the expression and activity of the ALK2 pathway in your model. Ensure that the disease phenotype is indeed driven by ALK2 signaling.
-
Issue 3: Observed toxicity or adverse effects in treated animals.
Possible Causes and Solutions:
-
Dose is too High:
-
Problem: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Solution: Perform a dose-ranging toxicity study to determine the MTD in your specific animal model. Monitor animals daily for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Off-Target Effects:
-
Problem: Although relatively selective, at higher concentrations, this compound may inhibit other kinases, leading to off-target toxicity.[5]
-
Solution: Use the lowest effective dose to minimize the risk of off-target effects.
-
-
Vehicle Toxicity:
-
Problem: The vehicle itself may be causing adverse effects.
-
Solution: Include a vehicle-only control group in your experiments to assess any effects of the formulation components.
-
Data Presentation
Table 1: In Vitro Selectivity of this compound
| Target Kinase | IC50 (nM) |
| ALK2 | 24 |
| ALK1 | 27 |
| ALK3 | 1,171 |
| ALK5 | 3,000 |
| BMP6 | 100 |
| BMP2 | 1,022 |
| BMP4 | 960 |
| TGF-β1 | 16,000 |
Data compiled from MedchemExpress.[1]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Dosing | 25 mg/kg | Daily, oral administration |
| Brain:Plasma Ratio | 0.80 | 2 hours post-dose on day 14 |
| Tolerability | Well-tolerated | Over 14 days of daily oral treatment |
Data from a study in NOD.SCID mice.[6]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize an appropriate xenograft model with confirmed ALK2 pathway activation (e.g., DIPG cell line with ACVR1 mutation).
-
Animal Husbandry: House animals in a controlled environment with a standard 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Tumor Implantation: Implant tumor cells into the desired location (e.g., orthotopically in the brainstem for DIPG models).
-
Randomization: Once tumors are established (as determined by imaging or other appropriate methods), randomize animals into treatment and control groups. Ensure that the average tumor volume is similar across all groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On each day of dosing, prepare the final formulation by diluting the stock solution in a vehicle such as 47.5% PEG400 and 47.5% deionized water with 10% Tween80 to achieve the desired final concentration (e.g., for a 25 mg/kg dose).
-
-
Dosing:
-
Administer this compound or vehicle control to the respective groups via oral gavage daily.
-
Adjust the volume of administration based on the individual animal's body weight.
-
-
Monitoring:
-
Monitor animal health and body weight daily.
-
Measure tumor volume at regular intervals using appropriate imaging techniques.
-
-
Endpoint:
-
Continue treatment for the planned duration or until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or animals show signs of significant morbidity).
-
At the endpoint, collect tissues for pharmacodynamic and histological analysis.
-
Visualizations
Caption: BMP/ALK2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 3. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to LDN-214117 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to LDN-214117 in cancer cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of the Anaplastic Lymphoma Kinase 2 (ALK2), also known as Activin A receptor type I (ACVR1).[1][2] ALK2 is a type I receptor kinase in the Bone Morphogenetic Protein (BMP) signaling pathway.[3][4] this compound functions by competitively binding to the ATP-binding pocket of the ALK2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream mediators like SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[3] This blockade of the BMP-SMAD signaling cascade can impede cancer cell proliferation, survival, and migration in tumors where this pathway is aberrantly active.[3][5]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is particularly relevant for cancers with dysregulated BMP signaling. Preclinical studies have shown its potential in treating Diffuse Intrinsic Pontine Glioma (DIPG), a pediatric brain tumor that often harbors activating mutations in ACVR1 (the gene encoding ALK2).[5] Its efficacy has also been demonstrated in non-small cell lung carcinoma cells.[1] The therapeutic potential of ALK2 inhibitors is being explored in various other cancers where aberrant BMP signaling contributes to tumor progression.[3]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are not yet extensively documented in the literature, based on known resistance patterns to other kinase inhibitors, particularly ALK inhibitors, two main categories of resistance are anticipated:[6][7]
-
On-Target Resistance: This involves genetic alterations in the ACVR1 gene itself. These mutations can either directly interfere with the binding of this compound to the ALK2 kinase domain (e.g., gatekeeper mutations) or lock the kinase in a constitutively active conformation, rendering the inhibitor less effective.[6]
-
Off-Target Resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the ALK2 pathway, thereby promoting cell survival and proliferation.[6][8][9] Examples of such bypass pathways could include the activation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or downstream signaling molecules such as those in the PI3K/AKT or MAPK/ERK pathways.[6][7][10][11][12]
Q4: How can I determine if my cancer cells have become resistant to this compound?
A4: The primary indicator of resistance is a decreased sensitivity to this compound, which can be quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay. A resistant phenotype is generally considered when there is a substantial fold-change (e.g., >5-10 fold) in the IC50 compared to the parental, sensitive cell line.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound in Cell Viability Assays (Increased IC50)
| Possible Cause | Troubleshooting Steps |
| Development of On-Target Resistance (ALK2 Mutations) | 1. Sequence the ACVR1 gene: Isolate genomic DNA from both the parental (sensitive) and suspected resistant cell lines and perform Sanger or next-generation sequencing to identify potential mutations in the kinase domain of ALK2. 2. Perform site-directed mutagenesis: If a specific mutation is identified, introduce it into the parental cell line to confirm its role in conferring resistance. 3. Test next-generation inhibitors: If available, test ALK2 inhibitors with a different binding mode or broader activity against known resistance mutations. |
| Activation of Bypass Signaling Pathways | 1. Perform a phospho-kinase array: Compare the phosphorylation status of a panel of key signaling molecules in parental versus resistant cells (both with and without this compound treatment) to identify upregulated pathways. 2. Western Blot Analysis: Based on the array results, perform Western blots to confirm the activation of specific bypass pathways (e.g., look for increased p-EGFR, p-MET, p-AKT, p-ERK). 3. Combination Therapy: Treat resistant cells with this compound in combination with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor if the EGFR pathway is activated) to see if sensitivity can be restored. |
| Incorrect Drug Concentration or Activity | 1. Verify drug concentration: Use a spectrophotometer to confirm the concentration of your this compound stock solution. 2. Check drug activity: Test the activity of your this compound stock on a known sensitive cell line to ensure it has not degraded. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Experimental Variability in Cell Viability Assay | 1. Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase throughout the experiment.[13] 2. Review MTT assay protocol: Ensure proper incubation times and complete solubilization of formazan crystals.[13] 3. Include appropriate controls: Always run vehicle-only controls and a positive control with a known cytotoxic agent. |
Problem 2: No Downstream Signaling Inhibition Observed by Western Blot (p-SMAD1/5/8 levels remain high)
| Possible Cause | Troubleshooting Steps |
| Ineffective this compound Treatment | 1. Confirm drug concentration and activity as described in Problem 1. 2. Optimize treatment time: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal duration of this compound treatment for inhibiting SMAD phosphorylation. |
| Constitutive Activation of Downstream Signaling | 1. Investigate downstream mutations: Sequence key downstream components of the pathway (e.g., SMAD4) for activating mutations that might bypass the need for ALK2-mediated phosphorylation. 2. Assess for alternative SMAD activation: Other TGF-beta superfamily receptors can also phosphorylate SMADs. Investigate the activity of these other receptors. |
| Technical Issues with Western Blotting | 1. Use phosphatase inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins.[14][15][16] 2. Load sufficient protein: Phosphorylated proteins can be of low abundance. You may need to load more total protein (30-50 µg) per lane.[16] 3. Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations for detecting your target. 4. Use a sensitive detection reagent: An enhanced chemiluminescence (ECL) substrate can improve the detection of low-abundance proteins.[15] 5. Include positive and negative controls: Use lysates from cells known to have high and low levels of p-SMAD1/5/8. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| ALK2 | 24 |
| ALK1 | 27 |
| ALK3 | 1,171 |
| ALK5 | 3,000 |
| BMPR2 | >10,000 |
| TGFβ-RII | >10,000 |
Data compiled from publicly available sources.[1]
Table 2: Hypothetical Example of Resistance Profile in a Cancer Cell Line
| Cell Line | Treatment | IC50 of this compound (nM) | Fold Change in IC50 | ALK2 (ACVR1) Status |
| Parental Line | Vehicle | 50 | 1 | Wild-Type |
| Resistant Sub-line 1 | This compound | 750 | 15 | G356D mutation |
| Resistant Sub-line 2 | This compound | 550 | 11 | Wild-Type (EGFR activation) |
This table presents a hypothetical scenario for illustrative purposes, based on common mechanisms of resistance to kinase inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete cell culture medium
-
LDN-2141117 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot for Phospho-SMAD1/5/8
This protocol is for detecting the phosphorylation status of SMAD1/5/8, a downstream target of ALK2.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound or vehicle for the optimized time.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane (optional) and re-probe for total SMAD1 and a loading control (GAPDH or β-actin).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 4. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. frontiersin.org [frontiersin.org]
- 10. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Oral Bioavailability of LDN-214117 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability in LDN-214117 derivatives.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter when assessing the oral bioavailability of this compound derivatives.
1. Issue: Low Apparent Permeability (Papp) in Caco-2 Assay
-
Question: My this compound derivative shows low Papp values (<1.0 x 10⁻⁶ cm/s) in the apical to basolateral (A→B) direction in our Caco-2 permeability assay, suggesting poor absorption. What are the potential causes and how can I troubleshoot this?
-
Answer: Low apparent permeability in the Caco-2 assay can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Verify Monolayer Integrity:
-
Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your lab (typically >200 Ω·cm²) both before and after the transport experiment. A significant drop in TEER suggests cytotoxicity of your compound.
-
Lucifer Yellow Permeability: The permeability of this paracellular marker should be low (<1% of the initial concentration transported per hour). High Lucifer Yellow leakage indicates compromised tight junctions.
-
-
Assess Compound Solubility:
-
Problem: The derivative may have precipitated in the aqueous buffer used for the assay.
-
Solution:
-
Visually inspect the donor wells for any precipitate.
-
Measure the concentration of the compound in the donor compartment at the beginning and end of the experiment. A significant decrease suggests precipitation.
-
If solubility is an issue, consider using a lower, more physiologically relevant concentration or incorporating a small percentage of a co-solvent like DMSO (typically ≤1%), ensuring it doesn't affect monolayer integrity.
-
-
-
Investigate Efflux:
-
Problem: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and actively pump the compound back into the apical (lumenal) side.
-
Solution:
-
Determine the efflux ratio by measuring permeability in the basolateral to apical (B→A) direction. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is indicative of active efflux.
-
Conduct the A→B permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil or quinidine). A significant increase in the Papp(A→B) value in the presence of the inhibitor confirms that your derivative is a P-gp substrate.
-
-
-
2. Issue: High Clearance in Liver Microsome Stability Assay
-
Question: My this compound derivative is rapidly metabolized in our human liver microsome (HLM) assay, showing a short half-life (<15 minutes). What does this indicate and what are my next steps?
-
Answer: A short half-life in an HLM assay suggests that the derivative is susceptible to rapid first-pass metabolism in the liver, which is a common cause of poor oral bioavailability.
-
Identify the Metabolizing Enzymes:
-
Action: Perform the microsomal stability assay with and without the cofactor NADPH. If metabolism is significantly reduced in the absence of NADPH, it indicates that Cytochrome P450 (CYP450) enzymes are the primary drivers of metabolism.
-
Next Step: Use specific CYP450 chemical inhibitors or recombinant human CYP enzymes to identify the specific isoform(s) responsible for the metabolism (e.g., CYP3A4, CYP2D6).
-
-
Structural Modification to Block Metabolism:
-
Action: Once the metabolic "soft spot" on the molecule is identified (the site of enzymatic modification), medicinal chemists can modify the structure at that position to block or slow down metabolism. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
-
Consider Prodrug Strategies:
-
Action: If the site of metabolism is also crucial for the compound's activity, a prodrug approach could be considered. This involves masking the labile part of the molecule with a promoiety that is cleaved in vivo to release the active drug.
-
-
3. Issue: High Variability in In Vivo Pharmacokinetic (PK) Study in Mice
-
Question: We observe high inter-animal variability in the plasma concentrations (AUC and Cmax) of our this compound derivative after oral gavage in mice. How can we reduce this variability and obtain more reliable data?
-
Answer: High variability in in vivo PK studies can obscure the true pharmacokinetic profile of a compound. Here are some common causes and solutions:
-
Formulation Issues:
-
Problem: If the compound is poorly soluble, it may not be uniformly suspended in the dosing vehicle, leading to inconsistent dosing between animals.
-
Solution:
-
Ensure the formulation is a homogenous solution or a fine, uniform suspension. Sonication or vigorous vortexing immediately before dosing each animal is crucial.
-
Consider using solubility-enhancing excipients such as cyclodextrins, co-solvents (e.g., PEG 400), or surfactants, provided they are well-tolerated by the animals.[1]
-
-
-
Gavage Technique:
-
Problem: Inconsistent gavage technique can lead to dosing errors or stress-induced physiological changes in the animals.
-
Solution: Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and ensure accurate dose administration.
-
-
Physiological Factors:
-
Problem: The presence of food in the stomach can significantly and variably affect drug absorption.
-
Solution: Fast the animals for a standardized period (e.g., 4-12 hours) before dosing to reduce this variability.[2] Ensure free access to water.
-
-
Frequently Asked Questions (FAQs)
1. What are the likely reasons for the poor oral bioavailability of some this compound derivatives?
Poor oral bioavailability of this compound derivatives, which are likely to be classified as BCS Class II compounds (low solubility, high permeability), can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecule kinase inhibitors are lipophilic, leading to poor solubility in the gastrointestinal fluids. This limits the amount of drug that can dissolve and be available for absorption.
-
First-Pass Metabolism: As discussed in the troubleshooting section, rapid metabolism by CYP450 enzymes in the liver and/or gut wall can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) in the intestinal epithelium can actively transport the drug back into the gut lumen, limiting its net absorption.
-
Chemical Instability: The acidic environment of the stomach or enzymatic degradation in the intestine can degrade the compound before it can be absorbed.
2. What formulation strategies can be employed to improve the oral bioavailability of a promising this compound derivative?
Several formulation strategies can be explored:[1][3]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[4][5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution. This can be achieved through spray drying or hot-melt extrusion.[6][7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and enhance their absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3]
3. What is the mechanism of action of this compound and its derivatives?
This compound and its derivatives are inhibitors of Activin receptor-like kinase-2 (ALK2), a type I BMP receptor. By inhibiting ALK2, these compounds block the downstream signaling of the Bone Morphogenetic Protein (BMP) pathway, specifically the phosphorylation of SMAD proteins (SMAD1/5/8). This pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers like diffuse intrinsic pontine glioma (DIPG).[8]
Quantitative Data Summary
The following tables present hypothetical, yet realistic, in vitro and in vivo data for a series of this compound derivatives to illustrate how different physicochemical and ADME properties can influence oral bioavailability.
Table 1: In Vitro ADME Properties of this compound Derivatives
| Compound | Aqueous Solubility (pH 7.4, µM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / A→B) | HLM Stability (t½, min) |
| This compound | 15 | 8.5 | 1.2 | 45 |
| Derivative A | 2 | 9.1 | 1.5 | 5 |
| Derivative B | 1 | 0.8 | 8.7 | 50 |
| Derivative C | 50 | 7.9 | 1.1 | 40 |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (10 mg/kg, Oral Gavage)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Oral Bioavailability (F%) |
| This compound | 850 | 1.0 | 4200 | 75 |
| Derivative A | 95 | 0.5 | 250 | 5 |
| Derivative B | 45 | 2.0 | 310 | 6 |
| Derivative C | 1100 | 1.0 | 5500 | 92 |
-
Analysis of Hypothetical Data:
-
Derivative A: Shows poor bioavailability likely due to very high first-pass metabolism (low HLM stability), despite good permeability.
-
Derivative B: Exhibits poor bioavailability primarily because of low permeability and significant P-gp efflux, compounded by very low solubility.
-
Derivative C: Demonstrates improved bioavailability compared to the parent compound, likely due to its enhanced aqueous solubility.
-
Experimental Protocols
1. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a compound.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Measure TEER values before and after the experiment. Perform a Lucifer Yellow leakage test.
-
Dosing: The test compound (e.g., at 10 µM in Hanks' Balanced Salt Solution) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). The donor compartment is also sampled at the beginning and end to calculate mass balance.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: Calculated as Papp(B→A) / Papp(A→B).
-
2. Human Liver Microsome (HLM) Stability Assay
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
-
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing HLMs (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).
-
Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation without NADPH is also run.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as: t½ = 0.693 / k
-
3. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a compound after oral administration.
-
Methodology:
-
Animals: Use a sufficient number of mice (e.g., male C57BL/6, 8-10 weeks old) for each compound and time point.
-
Fasting: Fast the mice overnight (e.g., 12 hours) before dosing, with free access to water.
-
Formulation and Dosing: Formulate the compound in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water). Administer a single dose via oral gavage (e.g., 10 mg/kg at a volume of 10 mL/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%), with the latter requiring data from an intravenous administration group.
-
Visualizations
Caption: ALK2/BMP signaling pathway and the inhibitory action of this compound derivatives.
Caption: Troubleshooting workflow for poor oral bioavailability of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Insight into the Development of Dissolution Media for BCS Class II Drugs: A Review from Quality Control and Prediction of In Vivo Performance Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cardiotoxicity of ALK5 Inhibition with LDN-214117
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of LDN-214117 and the mitigation of potential cardiotoxicity associated with off-target ALK5 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] Its primary mechanism of action is to block the kinase activity of ALK2, thereby inhibiting the downstream signaling of the bone morphogenetic protein (BMP) pathway.[1][2] It is being investigated for therapeutic applications in diseases driven by aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[2][3]
Q2: Does this compound inhibit ALK5, and what are the implications?
A2: Yes, but with significantly lower potency compared to its primary target, ALK2. The inhibition of ALK5 (also known as TGF-β type I receptor) is an important consideration because systemic inhibition of the TGF-β/ALK5 pathway is associated with cardiotoxicity, specifically the development of heart valve lesions (valvulopathy).[4][5][6] Therefore, the selectivity of a kinase inhibitor is a critical factor in its safety profile.
Q3: How does the selectivity of this compound for ALK2 over ALK5 help mitigate cardiotoxicity?
A3: The high selectivity of this compound for ALK2 over ALK5 is the primary strategy to mitigate the risk of cardiotoxicity.[4][7] By potently inhibiting ALK2 at concentrations that have minimal effect on ALK5, it is possible to achieve a therapeutic window where the desired on-target effects are maximized and the off-target cardiotoxic effects are minimized.[1]
Q4: What are the documented adverse effects of systemic ALK5 inhibition?
A4: Systemic inhibition of ALK5 has been linked to several toxicities in preclinical studies, including cardiac valvulopathy, bone physeal dysplasia, and gastrointestinal issues.[4][5][8] These findings have posed significant challenges for the clinical development of non-selective ALK5 inhibitors.[8][9]
Q5: How can I experimentally verify the selectivity of my batch of this compound?
A5: You can perform in vitro kinase assays to determine the IC50 values against both ALK2 and ALK5. A significantly higher IC50 for ALK5 compared to ALK2 will confirm its selectivity. Additionally, you can perform cell-based assays to measure the downstream effects of ALK2 and ALK5 inhibition, such as phosphorylation of SMAD1/5/8 (downstream of ALK2) and SMAD2/3 (downstream of ALK5), respectively.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| ALK2 | 24 | [1] |
| ALK1 | 27 | [1] |
| ALK3 | 1,171 | [1] |
| ALK5 | 3,000 | [1] |
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various ALK receptors. The significantly higher IC50 for ALK5 demonstrates its selectivity for ALK2.
Mandatory Visualization
Caption: TGF-β/ALK5 signaling pathway and the site of weak inhibition by this compound.
Troubleshooting Guides
Issue 1: Unexpected Cardiotoxicity Observed in Animal Models at High Doses of this compound
-
Question: We are observing signs of cardiotoxicity (e.g., valvular lesions) in our animal model, even though we are using the selective inhibitor this compound. What could be the cause?
-
Answer:
-
Dose and Exposure: While this compound is highly selective, at very high doses, the plasma concentration may reach levels sufficient to inhibit ALK5, leading to off-target toxicity.[8] Review your dosing regimen and measure plasma drug concentrations to ensure they are within the therapeutic window for ALK2 inhibition without significant ALK5 engagement.
-
Compound Purity: Verify the purity and identity of your this compound batch using analytical methods like HPLC and mass spectrometry. Contamination with a non-selective ALK5 inhibitor could be a cause.
-
Animal Model Sensitivity: The specific animal model might have a heightened sensitivity to ALK5 inhibition. Consider using a different strain or species for comparison.
-
Pharmacokinetics: Investigate the pharmacokinetic profile of this compound in your specific animal model. Differences in metabolism could lead to higher than expected exposure.
-
Caption: Troubleshooting workflow for unexpected cardiotoxicity with this compound.
Issue 2: Inconsistent Results in Cellular Assays for ALK2/ALK5 Selectivity
-
Question: Our Western blot results for pSMAD1/5 vs. pSMAD2/3 inhibition are variable and do not clearly show the expected selectivity of this compound. How can we improve this experiment?
-
Answer:
-
Cell Line Selection: Ensure you are using a cell line that expresses both ALK2 and ALK5 and responds robustly to their respective ligands (e.g., BMPs for ALK2 and TGF-β for ALK5).
-
Ligand Concentration: Titrate the concentration of the stimulating ligand (BMP or TGF-β) to find a concentration that gives a strong, but not saturating, phosphorylation signal. This will make it easier to see the inhibitory effects of this compound.
-
Time Course: Perform a time-course experiment to determine the optimal time point for measuring SMAD phosphorylation after ligand stimulation. The peak phosphorylation may be transient.
-
Antibody Validation: Ensure your primary antibodies for pSMAD1/5 and pSMAD2/3 are specific and validated for the application. Run appropriate controls, including unstimulated and ligand-stimulated cells without the inhibitor.
-
Loading Controls: Use a reliable loading control (e.g., total SMAD, GAPDH, or β-actin) to normalize your data and account for any variations in protein loading.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for ALK2/ALK5 Selectivity
-
Objective: To determine the IC50 of this compound for ALK2 and ALK5.
-
Materials:
-
Recombinant human ALK2 and ALK5 kinase domains
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific substrate)
-
ATP (with [γ-32P]ATP for radiometric assay or cold ATP for luminescence-based assay)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., for ADP-Glo, LanthaScreen, or similar assay)
-
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase reaction buffer.
-
In an assay plate, add the diluted inhibitor, the kinase (ALK2 or ALK5), and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cellular Assay for SMAD Phosphorylation
-
Objective: To assess the inhibitory effect of this compound on TGF-β/ALK5-mediated SMAD2/3 phosphorylation and BMP/ALK2-mediated SMAD1/5/8 phosphorylation.
-
Materials:
-
A suitable cell line (e.g., HaCaT, HepG2)
-
Cell culture medium and serum
-
Recombinant human TGF-β1 and BMP-2 (or other appropriate BMP ligand)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSMAD2/3, anti-pSMAD1/5/8, anti-total SMAD2/3, anti-total SMAD1/5/8, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with either TGF-β1 (for ALK5 pathway) or a BMP (for ALK2 pathway) for 30-60 minutes.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting with the specified primary and secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD or loading control. Compare the inhibition of the two pathways to determine cellular selectivity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 3. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Induction of heart valve lesions by small-molecule ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apconix.com [apconix.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
LDN-214117 In Vivo Delivery: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on vehicle selection for the in vivo delivery of LDN-214117, a potent and selective ALK2 inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for in vivo delivery?
A1: this compound is a small molecule inhibitor with characteristics that present challenges for in vivo formulation. It is poorly soluble in water, which is a critical factor to address for achieving adequate bioavailability and consistent experimental results.[1] Its solubility in common laboratory solvents is summarized in the table below.
Q2: Which signaling pathway does this compound inhibit?
A2: this compound is a selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase ALK2 (Activin A receptor type I).[1][2][3] By inhibiting ALK2, it blocks the downstream signaling cascade involving the phosphorylation of SMAD proteins (SMAD1/5/8), which in turn modulates the transcription of target genes involved in various cellular processes.[4]
Q3: What are the common routes of administration for this compound in preclinical models?
A3: Based on published studies, this compound has been successfully administered in animal models through oral gavage and intraperitoneal (IP) injection.[5][6] The choice of administration route will depend on the experimental design, the desired pharmacokinetic profile, and the animal model being used.
Vehicle Selection and Preparation
Q4: What are the recommended vehicles for in vivo delivery of this compound?
A4: Selecting an appropriate vehicle is crucial for the successful in vivo administration of the poorly water-soluble compound this compound. The ideal vehicle should dissolve the compound, be well-tolerated by the animals, and ensure consistent bioavailability. Below is a comparison of commonly used vehicles.
Table 1: Comparison of In Vivo Vehicles for this compound
| Vehicle Formulation | Composition | Suitability | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% Methylcellulose (or Carboxymethylcellulose) in Water or Saline | Oral Gavage | - Generally well-tolerated.[7] - Can improve the stability of the suspension. | - May not be suitable for all routes of administration. - Requires careful preparation to ensure uniform suspension. |
| Co-solvent System | DMSO, PEG300, Tween 80, and Saline/Water | Intraperitoneal, Intravenous, Oral Gavage | - Can achieve a clear solution for poorly soluble compounds.[1] - Suitable for multiple administration routes. | - DMSO and other co-solvents can have their own biological effects and may cause local irritation or toxicity at higher concentrations.[7][8] - Requires careful optimization of solvent ratios. |
| Lipid-Based Formulation | Labrafac PG, Maisine® CC, Transcutol® HP | Oral Gavage | - Can enhance the oral bioavailability of lipophilic drugs.[9] | - More complex to prepare. - Potential for interaction with the compound. |
Q5: How do I prepare a vehicle formulation for this compound?
A5: The following are example protocols for preparing common vehicle formulations. It is critical to prepare these formulations fresh on the day of use.
Experimental Protocol 1: Preparation of a 0.5% Methylcellulose Suspension
-
Prepare a 1% Methylcellulose Stock Solution:
-
Heat half of the final required volume of sterile water (or saline) to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to disperse it evenly and avoid clumping.
-
Add the remaining volume of cold sterile water (or saline) and continue to stir until a clear, viscous solution is formed.
-
Store the stock solution at 4°C.
-
-
Prepare the 0.5% Methylcellulose Vehicle:
-
On the day of the experiment, dilute the 1% methylcellulose stock solution with an equal volume of sterile water or saline to achieve a final concentration of 0.5%.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.
-
Experimental Protocol 2: Preparation of a DMSO/PEG300/Tween 80/Saline Co-solvent Formulation
A commonly cited formulation for poorly soluble compounds involves a multi-component co-solvent system.
-
Prepare a Stock Solution of this compound in DMSO:
-
Dissolve the required amount of this compound in the minimal necessary volume of 100% DMSO to achieve a clear stock solution. Gentle warming and vortexing may be required.[1]
-
-
Prepare the Final Formulation (Example Ratio: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline):
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until the solution is clear.
-
Finally, add the sterile saline or water slowly while mixing to bring the formulation to the final volume.
-
Observe the solution carefully for any signs of precipitation.
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues with this compound In Vivo Delivery
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | - The concentration of this compound exceeds its solubility in the chosen vehicle. - The ratio of co-solvents is not optimal. - The temperature of the formulation has dropped, reducing solubility. | - Reduce the final concentration of this compound. - Optimize the co-solvent ratios; you may need to increase the percentage of organic solvents like DMSO or PEG300. - Prepare the formulation immediately before administration and maintain it at a consistent temperature. - Consider using a suspension-based vehicle like methylcellulose if a solution cannot be achieved. |
| Animal Distress or Toxicity Post-Injection (e.g., irritation, lethargy) | - The vehicle itself is causing toxicity. High concentrations of DMSO can be toxic.[7] - The pH of the formulation is not physiological. - The injection volume is too large or the injection was performed incorrectly. | - Reduce the concentration of potentially toxic components like DMSO. Aim for the lowest effective concentration. - Ensure the final pH of the formulation is close to neutral (pH 7.4). - Adhere to recommended injection volumes for the specific animal model and route of administration.[10] - Ensure proper training on injection techniques to avoid tissue damage.[8] |
| Inconsistent or Lack of Efficacy in Animal Model | - Poor bioavailability due to inadequate vehicle formulation. - Degradation of the compound in the vehicle. - Non-uniform suspension leading to inconsistent dosing. | - Re-evaluate the vehicle selection. Consider a formulation known to enhance bioavailability, such as a lipid-based system for oral delivery.[9] - Always prepare the formulation fresh before each use. - For suspensions, ensure vigorous and consistent mixing (e.g., vortexing) immediately before drawing each dose to guarantee uniformity. |
| Difficulty in Administering the Formulation (e.g., high viscosity) | - The concentration of suspending agents like methylcellulose is too high. - The formulation is too cold, increasing its viscosity. | - Use a lower concentration of the suspending agent. - Gently warm the formulation to room temperature before administration. - Use a larger gauge needle if appropriate for the route of administration and animal size. |
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: this compound inhibits ALK2, blocking SMAD phosphorylation.
Caption: Workflow for preparing and administering this compound.
Caption: Decision tree for selecting an appropriate vehicle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 5. Identification of an ALK-2 inhibitor as an agonist for intercellular exchange and tumor delivery of nanomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
Validation & Comparative
LDN-214117 versus LDN-193189 in ALK2 inhibition
An Objective Comparison of LDN-214117 and LDN-193189 for ALK2 Inhibition
For researchers and drug development professionals targeting the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, the selection of a potent and selective small molecule inhibitor is critical. Among the available tools, this compound and LDN-193189 are two prominent compounds. This guide provides a detailed, data-driven comparison of their performance in ALK2 inhibition to aid in the selection of the appropriate research compound.
Overview
Both this compound and LDN-193189 are potent inhibitors of ALK2, a BMP type I receptor. Dysregulation of ALK2 signaling is implicated in several diseases, including the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2][3] While both compounds effectively block the ALK2 kinase, they exhibit distinct profiles regarding potency, selectivity, and pharmacokinetic properties. LDN-193189 is a derivative of dorsomorphin with a pyrazolo[1,5-a]pyrimidine core, whereas this compound belongs to a pyridine-based chemical series.[2][4][5]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below, compiled from various biochemical and kinase assays, highlights the differences in potency and selectivity between the two inhibitors.
| Kinase Target | This compound IC50 (nM) | LDN-193189 IC50 (nM) | Notes |
| ALK2 (ACVR1) | 24[1][6][7][8] | 5 (Cell-based)[9][10][11][12][13] / 0.8 (Kinase assay)[10][14] | LDN-193189 shows higher potency for ALK2. |
| ALK1 (ACVRL1) | 27[1] | 0.8[10][14] | Both compounds potently inhibit ALK1. |
| ALK3 (BMPR1A) | 1,171[1][7] | 30 (Cell-based)[9][10][11][12] / 5.3 (Kinase assay)[10][14] | This compound is significantly more selective for ALK2 over ALK3. |
| ALK6 (BMPR1B) | Not Reported | 16.7[10][14] | LDN-193189 also inhibits ALK6. |
| ALK5 (TGFBR1) | 3,000[1][7] | ≥ 500[6][11] | Both show selectivity against the TGF-β receptor ALK5. |
| BMP6 Signaling | 100[1][8] | Not Reported | This compound shows potent inhibition of BMP6-driven signaling. |
| TGF-β1 Signaling | 16,000[1] | >200-fold less potent vs BMP[10][12] | Both are highly selective for BMP pathways over TGF-β1. |
Table 2: In Vivo Pharmacokinetics and Efficacy in a DIPG Model
Both compounds have been evaluated in preclinical mouse models of Diffuse Intrinsic Pontine Glioma (DIPG), demonstrating their potential for in vivo applications, including those requiring penetration of the central nervous system (CNS).[2][16][17]
| Parameter | This compound | LDN-193189 | Reference |
| Status | Orally bioavailable, well-tolerated | Orally bioavailable, well-tolerated | [2][17] |
| Dose (DIPG Model) | 25 mg/kg | 25 mg/kg | [2][17] |
| Brain:Plasma Ratio | 0.80 | 1.34 | [2] |
| Efficacy (DIPG Model) | Significant prolongation of survival (median 15 days) | Significant prolongation of survival (median 15 days) | [2] |
Visualizations
ALK2 Signaling Pathway
The diagram below illustrates the canonical BMP/ALK2 signaling pathway. Bone Morphogenetic Proteins (BMPs) bind to a complex of Type I (e.g., ALK2) and Type II receptors. The Type II receptor then phosphorylates and activates the ALK2 kinase, which in turn phosphorylates downstream mediators SMAD1, SMAD5, and SMAD8. These activated R-SMADs complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. Both this compound and LDN-193189 are ATP-competitive inhibitors that block the kinase activity of ALK2, thereby preventing the phosphorylation of SMAD1/5/8.[9][18][19]
Experimental Workflow for Inhibitor Comparison
This workflow outlines a typical process for comparing the efficacy and selectivity of kinase inhibitors like this compound and LDN-193189.
Experimental Protocols
ALK2 Kinase Assay (In Vitro)
This protocol is a generalized summary for determining the IC50 value of an inhibitor against purified ALK2 kinase.
-
Reaction Setup : In a 96-well or 384-well plate, combine purified recombinant ALK2 protein, a suitable kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), and a generic substrate like dephosphorylated casein or a specific peptide substrate.[8][18]
-
Inhibitor Addition : Add the test inhibitor (this compound or LDN-193189) in a series of dilutions (e.g., 0.01 nM to 100 µM) to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).[8]
-
Reaction Initiation : Start the kinase reaction by adding a solution containing ATP. For radiometric assays, this includes ATP[γ-32P].[8] For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.[18][20][21]
-
Incubation : Allow the reaction to proceed at room temperature or 30°C for a defined period (e.g., 45-120 minutes).[8][18]
-
Detection :
-
Radiometric Method : Stop the reaction with phosphoric acid. Transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. After washing away excess ATP[γ-32P], measure the incorporated radioactivity using a scintillation counter.[8]
-
ADP-Glo™ Method : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal via a luciferase reaction. Measure luminescence with a plate reader.[18][20]
-
-
Data Analysis : Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition against the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular BMP Signaling Assay (p-SMAD)
This assay measures the ability of an inhibitor to block BMP-induced signaling in a cellular context.
-
Cell Culture : Plate a responsive cell line, such as C2C12 myoblasts or HEK293 cells, in 96-well plates and allow them to adhere.[10][14][22]
-
Inhibitor Pre-treatment : Pre-incubate the cells with various concentrations of this compound or LDN-193189 for 1-2 hours.
-
Ligand Stimulation : Stimulate the cells with a BMP ligand (e.g., BMP4 or BMP6) for a short period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation.[10][14]
-
Cell Lysis : Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Detection : Analyze the cell lysates for phosphorylated SMAD1/5/8 levels using methods such as Western Blotting, ELISA, or immunofluorescence.
-
Data Analysis : Quantify the p-SMAD signal relative to a loading control (e.g., total SMAD or a housekeeping protein). Determine the concentration of inhibitor required to reduce the BMP-induced p-SMAD signal by 50%.
Summary and Recommendation
-
LDN-193189 is a highly potent inhibitor of ALK2, ALK1, and ALK3.[10][14] Its excellent potency and superior brain penetration make it a strong choice for in vivo studies where maximal target engagement of these receptors is desired.[2] However, its broader selectivity profile, which includes other BMP receptors and even some non-TGF-β family kinases, could be a confounding factor in experiments aimed at dissecting the specific role of ALK2.[5][23][24]
-
This compound is a potent ALK2 inhibitor with significantly greater selectivity for ALK2 over the closely related ALK3 receptor.[1][7][8] This makes it a more precise tool for investigating ALK2-specific functions, reducing the potential for off-target effects mediated by ALK3 inhibition. While its brain penetration is slightly lower than that of LDN-193189, it is orally bioavailable and has demonstrated equivalent survival benefits in a preclinical DIPG model, confirming its utility for in vivo CNS research.[2]
The choice between this compound and LDN-193189 should be guided by the specific requirements of the experiment. For studies demanding the highest possible potency against ALK2 and related receptors like ALK1/3, LDN-193189 is a suitable option. For research where target selectivity is paramount to isolate the biological functions of ALK2 specifically, This compound is the superior choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 13. adooq.com [adooq.com]
- 14. selleckchem.com [selleckchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com.cn [promega.com.cn]
- 19. cellagentech.com [cellagentech.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
A Comparative Guide to LDN-214117 and K02288 for Fibrodysplasia Ossificans Progressiva (FOP) Research
For Researchers, Scientists, and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the abnormal formation of bone in soft tissues. The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the Activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2). This has made ALK2 a prime therapeutic target for FOP, leading to the development of small molecule inhibitors. This guide provides a detailed comparison of two such inhibitors, LDN-214117 and K02288, to aid researchers in their selection and application for FOP studies.
Mechanism of Action: Targeting the Aberrant ALK2 Signaling Pathway
Both this compound and K02288 are potent, ATP-competitive inhibitors of the ALK2 kinase. In FOP, the mutated ALK2 receptor becomes hyperactive, leading to the phosphorylation of SMAD proteins (SMAD1/5/8) and subsequent transcription of genes that drive osteogenesis. By binding to the ATP-binding pocket of ALK2, these inhibitors block its kinase activity, thereby preventing the downstream signaling cascade that leads to pathological bone formation.
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and K02288, focusing on their potency and selectivity against various kinases. This data is crucial for evaluating their potential efficacy and off-target effects.
Table 1: Inhibitory Potency (IC50) Against ALK Family Kinases
| Compound | ALK1 (nM) | ALK2 (nM) | ALK3 (nM) | ALK4 (nM) | ALK5 (nM) | ALK6 (nM) |
| This compound | 27[1] | 24[1] | 1,171[1] | >10,000 | 3,000[1] | >10,000 |
| K02288 | 1.8[2] | 1.1[2] | 34.4[2] | 302[2] | 321[2] | 6.4[2] |
Note: Lower IC50 values indicate higher potency.
Table 2: Selectivity Profile
| Compound | Selectivity for ALK2 vs. ALK3 | Selectivity for ALK2 vs. ALK5 |
| This compound | ~49-fold | ~125-fold |
| K02288 | ~31-fold | ~292-fold |
Note: Selectivity is calculated as the ratio of IC50 (Off-Target Kinase) / IC50 (ALK2).
Table 3: In Vivo Data (from available studies)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Orthotopic xenograft mouse model of DIPG (ACVR1 R206H mutant) | 25 mg/kg, oral, daily for 28 days | Well-tolerated, good brain penetration, significantly extended survival.[1] | [1] |
| K02288 | Zebrafish embryo | Not specified | Induced dorsalization, indicating inhibition of BMP signaling. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key experiments used to characterize ALK2 inhibitors.
In Vitro ALK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ALK2.
Materials:
-
Recombinant human ALK2 protein
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
Test compounds (this compound or K02288) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a negative control.
-
Add 2 µL of a solution containing the recombinant ALK2 enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate in kinase buffer. The final ATP concentration should be at or near its Km for ALK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based BMP-Responsive Luciferase Reporter Assay
This assay measures the inhibition of the BMP signaling pathway within a cellular context.
Materials:
-
C2C12 cells or other suitable cell line
-
BMP-responsive element (BRE)-luciferase reporter construct
-
Transfection reagent
-
BMP ligand (e.g., BMP-6)
-
Test compounds (this compound or K02288)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well cell culture plates
Procedure:
-
Seed C2C12 cells in a 96-well plate.
-
Co-transfect the cells with the BRE-luciferase reporter construct and a control reporter plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, replace the medium with a low-serum medium containing serial dilutions of the test compounds.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with a BMP ligand (e.g., BMP-6) at a concentration that induces a robust luciferase signal.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of BMP-induced luciferase activity for each compound concentration and determine the IC50 value.
In Vivo Efficacy Study in a FOP Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of ALK2 inhibitors in preventing heterotopic ossification in a widely used FOP mouse model.
Animal Model:
-
Conditional Acvr1R206H knock-in mice (e.g., Acvr1tm1.1(cre/ERT2)Vlcg/J). The expression of the mutant ALK2 is induced by tamoxifen administration.
Procedure:
-
Induction of the FOP mutation: Administer tamoxifen to the mice to induce Cre recombinase activity and subsequent expression of the Acvr1R206H allele.
-
Injury-induced HO model: To induce HO, a localized muscle injury is typically performed. A common method is the intramuscular injection of cardiotoxin (CTX) into the gastrocnemius muscle.
-
Compound Administration:
-
Prepare a formulation of this compound or K02288 suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween-80 in water.
-
Begin treatment with the compound at a predetermined dose and frequency. Dosing can start prior to, at the same time as, or after the injury, depending on the study's objective (prophylactic vs. therapeutic). A representative dosing regimen could be daily oral administration.
-
Include a vehicle-treated control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of HO formation, such as swelling and reduced mobility in the injured limb.
-
At the end of the study (e.g., 14-21 days post-injury), euthanize the mice.
-
Harvest the injured limbs and analyze for HO formation using methods such as:
-
Micro-computed tomography (µCT): To quantify the volume of the ectopic bone.
-
Histology: Stain tissue sections with Hematoxylin and Eosin (H&E) and Safranin O/Fast Green to visualize the cellular composition and structure of the HO lesion, including cartilage and bone.
-
-
-
Data Analysis: Compare the volume and histological characteristics of HO in the compound-treated groups to the vehicle-treated control group to determine the efficacy of the inhibitor.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of ALK2 inhibitors for FOP.
Conclusion
Both this compound and K02288 are valuable research tools for investigating the role of ALK2 in FOP. K02288 exhibits higher potency against ALK2 in biochemical assays, while this compound, a derivative of K02288, was developed to have improved properties, including selectivity and oral bioavailability. The choice between these two compounds will depend on the specific experimental needs, such as the desired potency, selectivity profile, and the requirement for in vivo studies. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments in the pursuit of effective therapies for FOP.
References
- 1. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LDN-214117 and Other ALK2 Inhibitors for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of LDN-214117 against other prominent ALK2 inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for further investigation.
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification.[1] These mutations have also been identified in a significant subset of diffuse intrinsic pontine gliomas (DIPG), a lethal childhood brain cancer.[1] Consequently, the development of potent and selective ALK2 inhibitors has become a critical therapeutic strategy for these diseases.
This guide focuses on this compound, a notable ALK2 inhibitor, and compares its performance with other well-characterized inhibitors such as Dorsomorphin, LDN-193189, LDN-212854, K02288, and Saracatinib.
Quantitative Comparison of ALK2 Inhibitor Efficacy
The following table summarizes the in vitro potency (IC50 values) of this compound and other key ALK2 inhibitors against ALK2 and other closely related kinases. Lower IC50 values indicate higher potency.
| Inhibitor | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK4 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) | Reference(s) |
| This compound | 24 | 27 | 1,171 | - | 3,000 | - | [3] |
| Dorsomorphin | ~148-470 | - | Selectively inhibits ALK2, ALK3, and ALK6 | - | >10,000 | Selectively inhibits ALK2, ALK3, and ALK6 | [4][5][6][7] |
| LDN-193189 | 5 | 0.8 | 30 | ≥500 | ≥500 | 16.7 | [8][9][10][11][12] |
| LDN-212854 | 1.3 | 2.4 | 86 | 2,133 | 9,276 | - | [8][13][14][15] |
| K02288 | 1.1 | 1.8 | 34.4 | 302 | 321 | 6.4 | [16][17][18] |
| Saracatinib | 6.7 | 19 | 621 | 3,900 | 6,890 | 6,130 | [19] |
Note: IC50 values can vary between different experimental setups. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the efficacy and selectivity of kinase inhibitors.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.
-
General Protocol:
-
Recombinant human ALK2 kinase domain is incubated with a specific peptide substrate and ATP.
-
The inhibitor compound (e.g., this compound) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence-based assays like LANCE Ultra TR-FRET.[20]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cellular Assays
-
Objective: To evaluate the ability of an inhibitor to block ALK2 signaling within a cellular context.
-
Common Protocols:
-
SMAD Phosphorylation Assay:
-
Cells expressing ALK2 (e.g., C2C12 myoblasts) are treated with the inhibitor.
-
The cells are then stimulated with a BMP ligand (e.g., BMP4, BMP6, or BMP7) to activate the ALK2 pathway.
-
Cell lysates are collected, and the levels of phosphorylated SMAD1/5/8 (downstream effectors of ALK2) are measured by Western blotting or ELISA.[21]
-
-
Luciferase Reporter Assay:
-
Cells are co-transfected with a plasmid expressing ALK2 and a reporter plasmid containing a BMP-responsive element (BRE) driving the expression of a luciferase gene.[22][23]
-
The cells are treated with the inhibitor and then stimulated with a BMP ligand.
-
The luciferase activity is measured, which corresponds to the level of ALK2-mediated gene transcription.[23]
-
-
NanoBRET Target Engagement Assay:
-
This assay measures the direct binding of an inhibitor to the ALK2 protein in living cells.
-
ALK2 is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to the ALK2 active site is added.
-
In the absence of an inhibitor, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.
-
An inhibitor will compete with the tracer for binding to ALK2, leading to a decrease in the BRET signal.[24]
-
-
In Vivo Efficacy Studies
-
Objective: To assess the therapeutic potential of an inhibitor in a living organism.
-
Common Models:
-
FOP Mouse Models: Transgenic mice expressing a constitutively active mutant form of human ALK2 (e.g., ALK2R206H or ALK2Q207D) are used. These mice develop heterotopic ossification spontaneously or upon injury.[1][21] The inhibitor is administered (e.g., orally or via intraperitoneal injection), and its ability to prevent or reduce bone formation is evaluated.[1]
-
DIPG Xenograft Models: Human DIPG cells harboring an ALK2 mutation are implanted into the brainstem of immunodeficient mice. The inhibitor is administered, and its effect on tumor growth and the survival of the mice is monitored.[1]
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approach for evaluating ALK2 inhibitors, the following diagrams are provided.
Caption: ALK2 signaling pathway and the mechanism of action of inhibitors.
Caption: A typical experimental workflow for the evaluation of ALK2 inhibitors.
References
- 1. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. stemcell.com [stemcell.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. K02288|1431985-92-0|COA [dcchemicals.com]
- 19. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 24. Determining the nanoBRET ALK2 IC50 values of 24 new ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
Validating the Specificity of LDN-214117 for ALK2: A Comparative Guide
For researchers and drug development professionals investigating therapeutic interventions targeting Activin receptor-like kinase 2 (ALK2), the selection of a potent and specific inhibitor is paramount. This guide provides an objective comparison of LDN-214117 with other commonly used ALK2 inhibitors, supported by experimental data to validate its specificity.
This compound is an orally active, brain-penetrant small molecule inhibitor of ALK2.[1] Its development has been driven by the need for selective inhibitors in the study and potential treatment of diseases associated with aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2][3] This guide will delve into the quantitative data on its potency and selectivity in comparison to other known ALK2 inhibitors.
Comparative Analysis of ALK2 Inhibitor Specificity
The following tables summarize the in vitro kinase inhibitory activity (IC50) of this compound and other widely used ALK2 inhibitors against a panel of kinases. Lower IC50 values indicate higher potency. The selectivity of an inhibitor is determined by its potency against the target kinase (ALK2) relative to its potency against other kinases (off-targets).
Table 1: Inhibitory Activity (IC50, nM) of ALK2 Inhibitors against ALK Family Kinases
| Compound | ALK1 (ACVRL1) | ALK2 (ACVR1) | ALK3 (BMPR1A) | ALK4 (ACVR1B) | ALK5 (TGFBR1) | ALK6 (BMPR1B) |
| This compound | 27[1] | 24[1] | 1,171[1] | >10,000 | 3,000[1] | - |
| LDN-193189 | 0.8[1] | 0.8[1] | 5.3[1] | - | 110[4] | 16.7[1] |
| K02288 | 1-2 | 1-2[5] | 5-34 | - | 321[5] | 5-34 |
| LDN-212854 | - | 1.2[4] | 86 | - | >8,000[4] | - |
Table 2: Inhibitory Activity (IC50, nM) against Selected Off-Target Kinases
| Compound | ABL1 | RIPK2 | TNIK |
| This compound | >50% inhibition at 1µM[3] | >50% inhibition at 1µM[3] | >50% inhibition at 1µM[3] |
| LDN-193189 | <100[4] | <100[4] | - |
| K02288 | >50% inhibition at 0.1µM[5] | - | - |
| LDN-212854 | <100[4] | <100[4] | - |
Note: Some data is presented as percent inhibition at a given concentration, as exact IC50 values were not available in the cited sources.
From the data presented, this compound demonstrates high potency against ALK2 with an IC50 of 24 nM.[1] Notably, it exhibits significantly lower activity against ALK3 and ALK5, indicating a greater selectivity for ALK2 within the ALK family compared to the broader-spectrum inhibitor LDN-193189.[1][2] While K02288 also shows high potency for ALK2, this compound's selectivity profile, particularly its reduced inhibition of ALK5, is a desirable characteristic for minimizing off-target effects related to TGF-β signaling.[2][5] LDN-212854 shows a strong bias for ALK2 over ALK5, but this compound presents a more balanced profile of high potency and selectivity.[4][6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental protocols are crucial. Below are methodologies for key assays used to validate ALK2 inhibitor specificity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK2.
Materials:
-
Recombinant human ALK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant ALK2 enzyme, and the substrate (MBP).
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay measures the inhibition of ALK2-mediated signaling in a cellular context.
Materials:
-
C2C12 myoblast cell line (or other suitable cells)
-
BRE-luciferase reporter plasmid (containing BMP-responsive elements driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and serum
-
Recombinant human BMP2 or BMP4 ligand
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect the C2C12 cells with the BRE-luciferase reporter plasmid and the Renilla luciferase plasmid.
-
After transfection, seed the cells into 96-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with a constant concentration of BMP2 or BMP4 ligand to activate the ALK2 signaling pathway. Include an unstimulated control.
-
Incubate for 6-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of BMP-induced luciferase expression for each compound concentration relative to the stimulated DMSO control.
-
Determine the IC50 value from the dose-response curve.[7]
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Canonical BMP/ALK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the inhibitory activity of this compound.
Conclusion
The data presented in this guide indicates that this compound is a potent inhibitor of ALK2. Its favorable selectivity profile, particularly its reduced activity against other ALK family members like ALK3 and ALK5 compared to other inhibitors such as LDN-193189, makes it a valuable tool for specifically interrogating ALK2-mediated signaling pathways. For researchers studying diseases driven by aberrant ALK2 activity, this compound offers a more targeted approach, potentially minimizing confounding off-target effects. The provided experimental protocols offer a foundation for the independent verification of these findings and for the further characterization of this and other ALK2 inhibitors. As with any small molecule inhibitor, it is recommended to perform comprehensive in-house validation to ensure its specificity and potency in the context of the specific biological system under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of LDN-214117 against other kinases
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity of LDN-214117, supported by experimental data.
This compound is a potent, orally active, and brain-penetrant inhibitor of Activin receptor-like kinase 2 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily of type I serine/threonine kinases.[1][2][3] It has demonstrated therapeutic potential in preclinical models of diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][4][5] A critical aspect of its preclinical evaluation is the characterization of its selectivity profile against a broad range of kinases to anticipate potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound against other kinases, based on available experimental data.
Kinase Inhibition Profile of this compound
The kinase selectivity of this compound has been evaluated using various biochemical and cellular assays. The following table summarizes the inhibitory activity of this compound against its primary target, ALK2, and a panel of other kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ALK2 (ACVR1) | 24 | Biochemical | [1] |
| ALK1 | 27 | Biochemical | [1] |
| TNIK | - | Biochemical | [6] |
| RIPK2 | - | Biochemical | [6] |
| ABL1 | - | Biochemical | [6] |
| ALK3 | 1,171 | Biochemical | [1] |
| ALK5 | 3,000 | Biochemical | [1] |
| BMP2 | 1,022 | Cellular | [1] |
| BMP4 | 960 | Cellular | [1] |
| BMP6 | 100 | Cellular | [1] |
| TGF-β1 | 16,000 | Cellular | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency. Dashes indicate that while inhibition was noted, a specific IC50 value was not provided in the cited source.
Kinome-wide screening has further elucidated the selectivity of this compound. In a screen against approximately 200 kinases at a concentration of 1 µM, this compound inhibited only 3.6% of the kinases by more than 50%. The most significantly inhibited off-target kinases, after ALK2, were identified as ABL1, RIPK2, and TNIK.[6] This demonstrates a reasonable kinome-wide selectivity for this compound.[6]
Experimental Protocols
The determination of the kinase inhibition profile of this compound involved the use of established methodologies, primarily radioactive biochemical kinase assays and cell-based assays such as the NanoBRET Target Engagement assay.
Radioactive Kinase Assay (General Protocol)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[7][8][9][10][11]
-
Reaction Setup: Purified recombinant kinase is incubated with a specific substrate (e.g., a peptide or protein) in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP, which includes a proportion of radiolabeled [γ-³²P]ATP or [γ-³³P]ATP. The reaction is carried out at a controlled temperature for a defined period.
-
Quenching: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Separation: The radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by washing the phosphocellulose membrane, which binds the substrate but not the free ATP.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
IC50 Determination: To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor (this compound). The resulting data is plotted to calculate the concentration at which 50% of the kinase activity is inhibited.
NanoBRET™ Target Engagement Assay (General Protocol)
This is a live-cell assay that measures the binding of an inhibitor to its target kinase. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[12][13][14][15][16]
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Assay Plating: The transfected cells are plated in a multi-well plate.
-
Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the kinase is added to the cells, followed by the test inhibitor (this compound) at various concentrations.
-
BRET Measurement: The substrate for NanoLuc® luciferase is added, and the BRET signal is measured using a luminometer. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Competitive Displacement: The inhibitor competes with the fluorescent tracer for binding to the kinase. Increased inhibitor binding leads to the displacement of the tracer and a decrease in the BRET signal.
-
IC50 Determination: The reduction in the BRET signal is measured across a range of inhibitor concentrations to determine the IC50 value for target engagement in a cellular environment.
Signaling Pathways of Key Off-Target Kinases
Understanding the signaling pathways of the key identified off-target kinases is crucial for predicting potential pharmacological side effects.
ALK2 Signaling Pathway
ALK2 is a type I receptor for bone morphogenetic proteins (BMPs). Upon ligand binding, ALK2 forms a complex with a type II BMP receptor, leading to its phosphorylation and activation. Activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1/5/8), which form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in processes like osteogenesis.[17][18][19][20]
TNIK, RIPK2, and ABL1 Signaling Pathways
The primary off-target kinases of this compound are involved in diverse and critical cellular signaling pathways.
-
TNIK (TRAF2 and NCK interacting kinase): A serine/threonine kinase that is a key component of the Wnt signaling pathway, which is crucial for cell proliferation and development.[21][22][23][24][25]
-
RIPK2 (Receptor-interacting serine/threonine-protein kinase 2): A critical mediator in the innate immune response, acting downstream of NOD-like receptors to activate NF-κB and MAPK signaling pathways.[26][27][28][29][30]
-
ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase involved in various cellular processes, including cell growth, division, and adhesion. Dysregulation of ABL1 is a hallmark of certain leukemias.[31][32][33][34][35]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an ALK-2 inhibitor as an agonist for intercellular exchange and tumor delivery of nanomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Kinase Assays | Revvity [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 15. researchgate.net [researchgate.net]
- 16. promegaconnections.com [promegaconnections.com]
- 17. What are the therapeutic candidates targeting ALK2? [synapse.patsnap.com]
- 18. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 20. journals.biologists.com [journals.biologists.com]
- 21. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 23. TNIK - Wikipedia [en.wikipedia.org]
- 24. tcnlab.ca [tcnlab.ca]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 31. encyclopedia.pub [encyclopedia.pub]
- 32. ABL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 33. ABL (gene) - Wikipedia [en.wikipedia.org]
- 34. researchgate.net [researchgate.net]
- 35. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LDN-214117 on Wild-Type vs. Mutant ALK2: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LDN-214117's Activity on Wild-Type and Pathogenic Mutant Forms of Activin Receptor-Like Kinase 2 (ALK2).
This guide provides a comprehensive analysis of the small molecule inhibitor this compound, focusing on its comparative effects on wild-type (WT) ALK2 and its gain-of-function mutants, which are implicated in rare and debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.
Executive Summary
This compound is a potent and selective inhibitor of the ALK2 kinase.[1] Experimental evidence strongly indicates that the common disease-causing mutations in ALK2 do not significantly alter the binding affinity or inhibitory potency of this compound. Studies have shown that this and related compounds exhibit consistent binding to a panel of both wild-type and mutant ALK2 proteins.[2] This suggests that inhibitors developed against wild-type ALK2 are likely to be clinically relevant for patients with various ALK2 mutations.[2]
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize the inhibitory activity of this compound against wild-type ALK2 and its selectivity over other related kinases. While specific side-by-side IC50 values for this compound against a comprehensive panel of ALK2 mutants are not consistently reported in a single study, the available data and qualitative statements from multiple sources affirm its comparable potency.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Source |
| ALK2 (Wild-Type) | 24 | [1] |
| ALK1 | 27 | [1] |
| ALK3 | 1,171 | [1] |
| ALK5 | 3,000 | [1] |
Note: The comparable potency of this compound and its analogs against wild-type and various mutant forms of ALK2 (including R206H, G328V, R258G, G356D, and Q207D) has been demonstrated in biochemical and cellular assays.[3][4] For instance, one study highlighted that a potent derivative of the same series as this compound showed consistent binding to a panel of mutant and wild-type ALK2 proteins.[2]
Table 2: Cellular Activity of this compound in Mutant and Wild-Type Cell Lines
| Cell Line | ALK2 Status | GI50 (µM) | Source |
| HSJD-DIPG-007 | R206H Mutant | 1.57 | [5] |
| SU-DIPG-IV | G328V Mutant | 5.83 - 6.23 | [5] |
| SU-DIPG-VI | Wild-Type | 5.83 - 6.23 | [5] |
| QCTB-R059 | Wild-Type | 8.27 | [5] |
GI50: The concentration of a drug that inhibits cell growth by 50%.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches for evaluating inhibitors like this compound, the following diagrams are provided.
Caption: ALK2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for ALK2 Inhibitor Evaluation.
Experimental Protocols
Detailed below are the methodologies for key experiments cited in the evaluation of this compound and other ALK2 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, the ALK2 kinase reaction is performed with ATP and a suitable substrate (e.g., casein). After the reaction, the remaining ATP is depleted. In the second step, the ADP produced is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the initial kinase activity.
-
Protocol Outline:
-
Reaction Setup: In a 384-well plate, add the test inhibitor (e.g., this compound at various concentrations), recombinant ALK2 enzyme (wild-type or mutant), and a substrate/ATP mix in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]
-
Kinase Reaction: Incubate the plate at room temperature (e.g., for 120 minutes) to allow the kinase reaction to proceed.[6]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature (e.g., for 40 minutes).[6]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature (e.g., for 30 minutes).[6]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-SMAD1/5/8 (pSMAD) Assay (Western Blot)
This assay measures the level of phosphorylated SMAD1/5/8, the direct downstream targets of ALK2, in cells to assess the inhibitor's effect on the signaling pathway.
-
Principle: Cells are treated with a BMP ligand to stimulate ALK2 signaling in the presence or absence of the inhibitor. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The levels of pSMAD1/5/8 and total SMAD1 are detected using specific antibodies.
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts or patient-derived DIPG cells) and allow them to adhere. Starve the cells in low-serum media before treatment.
-
Stimulation and Inhibition: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Then, stimulate with a BMP ligand (e.g., BMP6 or BMP7) for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific for pSMAD1/5/8 (e.g., Phospho-SMAD1/5 (Ser463/465) antibody).[7][8] Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
-
Analysis: Re-probe the membrane for total SMAD1 and a loading control (e.g., β-actin) to normalize the pSMAD signal. Quantify band intensities using densitometry.
-
Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay
This is a functional assay that measures a downstream phenotypic consequence of BMP/ALK2 signaling activation, which is the differentiation of mesenchymal cells into an osteoblastic lineage, characterized by increased ALP activity.
-
Principle: C2C12 myoblasts are induced to differentiate into osteoblasts by BMP treatment. The activity of ALP, an early marker of osteoblast differentiation, is measured using a colorimetric or fluorescent substrate.
-
Protocol Outline:
-
Cell Seeding: Seed C2C12 cells in a multi-well plate.[9]
-
Treatment: The following day, replace the growth medium with a differentiation medium (e.g., DMEM with 2% FBS) containing various concentrations of this compound. After a pre-incubation period, add a BMP ligand (e.g., BMP-2 or BMP-7) to induce differentiation.[9]
-
Incubation: Culture the cells for several days (e.g., 3-6 days) to allow for differentiation and ALP expression.[9][10]
-
Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl2, and 0.5% Triton X-100).[9]
-
ALP Activity Measurement: Transfer the lysate to a new plate and add an ALP substrate, such as p-nitrophenyl phosphate (pNPP) for a colorimetric assay or 4-methylumbelliferyl phosphate (4-MUP) for a fluorescent assay.[11]
-
Data Acquisition: Incubate at room temperature and then measure the absorbance or fluorescence using a plate reader.
-
Data Normalization: Normalize the ALP activity to the total protein content in each well to account for differences in cell number.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
A Head-to-Head Comparison of LDN-214117 and Dorsomorphin for BMP Signaling Inhibition
In the landscape of chemical biology and drug discovery, small molecule inhibitors are invaluable tools for dissecting cellular signaling pathways and validating potential therapeutic targets. Among the myriad of signaling cascades, the Bone Morphogenetic Protein (BMP) pathway plays a crucial role in embryonic development, tissue homeostasis, and disease. Two prominent inhibitors utilized in the study of this pathway are LDN-214117 and Dorsomorphin. This guide provides a detailed, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.
Overview and Mechanism of Action
This compound is a potent and highly selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a type I BMP receptor. Its mechanism of action centers on the competitive inhibition of the ATP-binding pocket of ALK2, thereby preventing the phosphorylation of downstream signaling mediators, primarily SMAD1, SMAD5, and SMAD8. This selectivity makes it a precise tool for investigating ALK2-mediated physiological and pathological processes.
Dorsomorphin , also known as Compound C, was one of the first-identified small molecule inhibitors of the BMP pathway. However, its inhibitory profile is broader than that of this compound. Dorsomorphin potently inhibits AMP-activated protein kinase (AMPK) in addition to its effects on BMP type I receptors, including ALK2, ALK3, and ALK6.[1][2][3] This polypharmacology necessitates careful consideration of experimental design and data interpretation, as observed phenotypes may be attributable to the inhibition of multiple signaling pathways.
Below is a diagram illustrating the canonical BMP signaling pathway and the points of inhibition for both this compound and Dorsomorphin.
Potency and Selectivity: A Quantitative Comparison
The efficacy and specificity of an inhibitor are paramount for its utility in research. The following tables summarize the available quantitative data on the inhibitory activity of this compound and Dorsomorphin against their primary targets and key off-targets. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: Inhibition of Primary BMP Pathway Targets
| Target | This compound IC₅₀ (nM) | Dorsomorphin IC₅₀ (nM) | Dorsomorphin Kᵢ (nM) |
| ALK2 | 24[4] | - | - |
| ALK1 | 27[4] | - | - |
| ALK3 | 1,171[4] | - | - |
| ALK6 | - | - | - |
| BMP-mediated SMAD1/5/8 phosphorylation | - | 470[5] | - |
Table 2: Inhibition of Key Off-Targets
| Target | This compound IC₅₀ (nM) | Dorsomorphin IC₅₀ (nM) | Dorsomorphin Kᵢ (nM) |
| AMPK | - | - | 109[1] |
| VEGFR2 (KDR) | - | 25.1[1] | - |
| ALK5 (TGF-βR1) | 3,000[4] | - | - |
From the data, this compound emerges as a significantly more selective inhibitor for ALK2, with over 48-fold greater potency against ALK2 compared to ALK3. In contrast, Dorsomorphin's activity against AMPK and VEGFR2 is in a similar range to its inhibition of the BMP pathway, highlighting its multi-targeted nature.
Experimental Protocols
To facilitate the direct comparison and application of these inhibitors, detailed protocols for key assays are provided below.
Biochemical Kinase Assay (ALK2 Inhibition)
This protocol is adapted from commercially available ALK2 kinase assay kits and is suitable for determining the IC₅₀ of inhibitors in a cell-free system.
Objective: To measure the direct inhibition of ALK2 kinase activity by this compound or Dorsomorphin.
Materials:
-
Recombinant human ALK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test compounds (this compound, Dorsomorphin) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted compounds. Include no-compound (positive control) and no-enzyme (negative control) wells.
-
Add the ALK2 enzyme to each well (except the negative control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the substrate phosphorylation. For radiolabeled assays, wash the phosphocellulose paper to remove unincorporated ATP and measure the remaining radioactivity using a scintillation counter. For ADP-Glo™ assays, follow the manufacturer's instructions to measure luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Assay: SMAD1/5/8 Phosphorylation (Western Blot)
This protocol assesses the ability of the inhibitors to block BMP-induced signaling in a cellular context.
Objective: To determine the effect of this compound or Dorsomorphin on BMP4-induced phosphorylation of SMAD1/5/8 in cells.
Materials:
-
Cell line responsive to BMP signaling (e.g., C2C12, HeLa, HEK293)
-
Cell culture medium and serum
-
Recombinant human BMP4
-
Test compounds (this compound, Dorsomorphin) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or Dorsomorphin for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with BMP4 (e.g., 50 ng/mL) for a short period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1/5 and the loading control.
Cellular Assay: BMP-Responsive Luciferase Reporter Assay
This assay provides a quantitative readout of the transcriptional activity of the BMP pathway.
Objective: To measure the inhibition of BMP-induced gene expression using a luciferase reporter.
Materials:
-
Cell line (e.g., HEK293T, C2C12)
-
BMP-responsive element (BRE)-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant human BMP
-
Test compounds (this compound, Dorsomorphin)
-
Dual-luciferase assay system
Procedure:
-
Co-transfect the cells with the BRE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with a BMP ligand for 6-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Normalize the BRE-luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity by the BMP ligand and the percentage of inhibition by the compounds.
Summary and Recommendations
| Feature | This compound | Dorsomorphin |
| Primary Target(s) | ALK2 | ALK2, ALK3, ALK6, AMPK |
| Selectivity | High for ALK2 | Moderate, with significant off-target effects |
| Potency (ALK2) | High (IC₅₀ = 24 nM) | Moderate (cellular inhibition in the sub-micromolar range) |
| Key Off-Targets | ALK1 (high potency) | AMPK, VEGFR2 |
| Recommended Use | Specific investigation of ALK2-mediated signaling | General inhibition of BMP and AMPK pathways |
-
For studies requiring a highly specific and potent inhibition of ALK2 , this compound is the superior choice. Its well-defined selectivity profile minimizes the confounding effects of inhibiting other kinases, leading to more straightforward data interpretation.
-
Dorsomorphin remains a useful tool for the initial exploration of BMP signaling or when a broader inhibition of BMP type I receptors is desired. However, researchers must be cognizant of its potent inhibition of AMPK and VEGFR2 and design appropriate control experiments to dissect the specific contributions of each pathway to the observed phenotype. When using Dorsomorphin, it is advisable to validate key findings with a more selective inhibitor like this compound or through genetic approaches.
References
- 1. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. activemotif.jp [activemotif.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of LDN-214117 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activin receptor-like kinase 2 (ALK2) inhibitor, LDN-214117, with alternative compounds, supported by experimental data from preclinical studies. The information is intended to assist researchers in evaluating the therapeutic potential of this compound for diseases such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP).
Executive Summary
This compound is an orally active and brain-penetrant small molecule inhibitor of ALK2, a serine/threonine kinase implicated in the pathophysiology of DIPG and FOP. Preclinical data demonstrates its high selectivity and potency in inhibiting the ALK2 signaling pathway. Comparative analysis with other ALK2 inhibitors, such as LDN-193189 and the next-generation M4K series of compounds (M4K2009, M4K2117, M4K2163), highlights the evolving landscape of ALK2-targeted therapies. While this compound shows significant promise, newer derivatives are being engineered for enhanced potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Targeting the BMP Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the bone morphogenetic protein (BMP) signaling pathway. Specifically, it targets ALK2, a type I BMP receptor. In pathological conditions like FOP and DIPG, mutations in the ACVR1 gene, which encodes ALK2, lead to aberrant activation of the receptor and downstream signaling. This results in uncontrolled cell growth and differentiation. This compound binds to the ATP-binding site of the ALK2 kinase domain, preventing the phosphorylation of downstream effectors, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). The inhibition of SMAD1/5/8 phosphorylation blocks their translocation to the nucleus and subsequent regulation of target gene transcription, thereby mitigating the disease phenotype.
A Comparative Guide to the Reproducibility of LDN-214117 Effects Across Diverse Cell Lines
This guide provides a comprehensive comparison of the biological effects of LDN-214117, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), across various cell lines. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents the underlying signaling pathways and workflows. The information is presented to facilitate an objective assessment of this compound's performance and its reproducibility in different cellular contexts, alongside comparisons with other ALK2 inhibitors.
Mechanism of Action: Targeting the BMP Signaling Pathway
This compound primarily exerts its effects by inhibiting the Bone Morphogenetic Protein (BMP) signaling pathway.[1] BMPs, members of the Transforming Growth Factor-beta (TGF-β) superfamily, play crucial roles in cell proliferation, differentiation, and apoptosis.[2] this compound is a selective inhibitor of the BMP type I receptor kinases ALK1 and ALK2.[1] The binding of a BMP ligand to its type II receptor recruits and phosphorylates a type I receptor, such as ALK2. This activated ALK2 then phosphorylates downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. By inhibiting ALK2, this compound effectively blocks this cascade, leading to a reduction in SMAD phosphorylation and subsequent downstream signaling.
Comparative Efficacy of ALK2 Inhibitors
The following tables summarize the inhibitory concentrations of this compound and its alternatives, LDN-193189 and DMH1, against ALK2 kinase activity and their effects on the viability of various cancer cell lines.
Table 1: Kinase Inhibitory Activity of ALK2 Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| This compound | ALK2 | 24 [1] |
| ALK1 | 27[1] | |
| ALK3 | 1,171[1] | |
| ALK5 | 3,000[1] | |
| LDN-193189 | ALK2 | 5[3] |
| ALK3 | 30[3] | |
| DMH1 | ALK2 | 107.9 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency.
Table 2: Comparative Effects on Cell Viability (GI50 in µM)
| Cell Line | Cancer Type | This compound (GI50 µM) | LDN-193189 (GI50 µM) |
| HSJD-DIPG-007 (ACVR1 R206H) | Diffuse Intrinsic Pontine Glioma | 1.57 | 0.70 |
| SU-DIPG-IV (ACVR1 G328V) | Diffuse Intrinsic Pontine Glioma | 5.83 | Not Reported |
| SU-DIPG-VI (ACVR1 WT) | Diffuse Intrinsic Pontine Glioma | 6.23 | Not Reported |
| QCTB-R059 (ACVR1 WT) | Diffuse Intrinsic Pontine Glioma | 8.27 | Not Reported |
| LCLC-103H | Lung Carcinoma | Effective at 5 µM*[1] | Not Reported |
Note: GI50 is the concentration of the drug that inhibits the growth of cells by 50%. A specific GI50 value for LCLC-103H was not available; however, the provided concentration demonstrated significant effects on viability, proliferation, and apoptosis.[1]
Reproducibility of this compound Effects in Different Cell Lines
This compound has demonstrated reproducible inhibitory effects across a variety of cell lines, primarily those dependent on the BMP signaling pathway for their growth and survival.
-
Diffuse Intrinsic Pontine Glioma (DIPG): In patient-derived DIPG cell lines harboring ACVR1 mutations (HSJD-DIPG-007 and SU-DIPG-IV), this compound effectively reduces cell viability.[4] It also shows activity in wild-type ACVR1 DIPG cells that exhibit high downstream SMAD phosphorylation.[4]
-
Lung Carcinoma: In the LCLC-103H non-small cell lung cancer cell line, treatment with 5 µM this compound leads to a significant reduction in cell viability and proliferation, induction of apoptosis, and suppression of cell migration and spheroid growth.[1]
-
Myoblasts: In C2C12 mouse myoblast cells, this compound inhibits BMP6-induced signaling, demonstrating its on-target effect in a non-cancerous cell type.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Protocol Steps:
-
Seed cells at a predetermined density in a 96-well opaque-walled plate and incubate overnight.
-
Treat the cells with a serial dilution of this compound or other inhibitors. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
Calculate the GI50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.
Protocol Steps:
-
Seed cells and treat with the desired concentration of this compound for the specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Wound Healing (Scratch) Assay
This assay measures cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of closure.
Protocol Steps:
-
Seed cells in a culture plate to achieve a fully confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh culture medium containing the desired concentration of this compound or controls.
-
Capture an initial image of the scratch (time 0) using a phase-contrast microscope.
-
Incubate the plate and acquire images of the same field at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure over time to assess cell migration.
Conclusion
This compound consistently demonstrates its efficacy as an inhibitor of the BMP signaling pathway across various cell lines, leading to reduced cell viability, proliferation, and migration in cancer cells that are dependent on this pathway. While direct comparative data with other ALK2 inhibitors across a wide range of identical cell lines is limited, the available evidence suggests that this compound is a valuable research tool and a potential therapeutic candidate. The choice between this compound and other ALK2 inhibitors like LDN-193189 may depend on the specific cell type and the desired balance between potency and selectivity. The detailed protocols provided in this guide should enable researchers to reproducibly evaluate the effects of this compound and other compounds in their own experimental systems.
References
A Comparative Guide to LDN-214117 and Novel ALK2 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Activin receptor-like kinase 2 (ALK2) inhibitor, LDN-214117, against a panel of novel inhibitors. The information presented is collated from recent preclinical studies and is intended to aid researchers in selecting the most appropriate tool compounds for their studies in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2][3]
Introduction to ALK2 Inhibition
Activin receptor-like kinase-2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor.[3][4] Gain-of-function mutations in the ACVR1 gene are the primary cause of the rare and debilitating genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), characterized by progressive heterotopic ossification.[2][4] Furthermore, somatic ACVR1 mutations are found in a significant subset of Diffuse Intrinsic Pontine Gliomas (DIPG), a lethal form of childhood brain cancer.[2][4] These findings have spurred the development of small molecule inhibitors targeting the kinase activity of ALK2 as a promising therapeutic strategy.
This compound is a pyridine-based ALK2 inhibitor that has demonstrated oral bioavailability, good brain penetration, and efficacy in preclinical models of DIPG.[5] However, the field of ALK2 inhibitor development is rapidly advancing, with numerous novel compounds emerging with potentially improved potency, selectivity, and pharmacokinetic properties. This guide benchmarks this compound against a selection of these newer agents to provide a clear comparison of their preclinical profiles.
Comparative Efficacy and Selectivity
The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of this compound and a selection of novel ALK2 inhibitors. Data has been compiled from various public sources; direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: Biochemical Potency of ALK2 Inhibitors
| Compound | ALK2 IC₅₀ (nM) | Notes |
| This compound | 24[2][6] | Pyridine derivative. |
| LDN-193189 | 5[7] | Pyrazolo[1,5-a]pyrimidine derivative, also inhibits ALK3. |
| LDN-212854 | 1.3[7] | Potent BMP inhibitor. |
| K02288 | 10[4] | Alternative scaffold, but poor solubility limited cell potency. |
| Saracatinib | Potent[1] | Dual SRC/ABL inhibitor, repurposed. |
| E6201 | Potent[1] | Covalent MEK1/2 inhibitor, reversible ALK2 inhibitor. |
| Momelotinib | Equipotent to ALK2[4] | JAK1/2 inhibitor. |
| OD-36 / OD-52 | Potent[1] | Macrocyclic pyrazolo[1,5-a]pyrimidines with high kinome selectivity. |
| M4K2009 | <20 (biochemical) | Developed from this compound, CNS-penetrant.[8] |
| M4K2117 / M4K2163 | Potent | Analogs of M4K2009 with improved properties. |
| BLU-782 | Potent | Designed to target mutant ALK2. |
| Itacnosertib (TP-0184) | 8[7] | Also inhibits FLT3 and JAK2. |
| ALK2-IN-2 | 9[7] | Orally active and selective. |
| KRC203 | 0.9[6] | Identified through high-throughput screening. |
| KRC360 | 0.3[6] | Identified through high-throughput screening. |
| M4K2234 / MU1700 | 7 / Potent | Highly selective, structurally distinct inhibitors.[9] |
| CDD-2789 | Potent (nanomolar) | Identified via DNA-encoded library screening.[4] |
Table 2: Cellular Activity and Kinase Selectivity
| Compound | Cellular Potency (pSMAD1/5/8 Inhibition) | Key Selectivity Notes |
| This compound | IC₅₀ ~100 nM (BMP6-induced)[2][6] | Selective for ALK1/2 over ALK3, ALK5.[2][6] |
| LDN-193189 | Potent | Inhibits ALK2 and ALK3.[7] |
| Saracatinib | Efficacious in vivo | Selective over ALKs 3, 4, 5, and 6.[1] |
| OD-36 / OD-52 | Potent | High kinome-wide selectivity, including over other BMP/TGF-β receptors.[1] |
| M4K2009 | IC₅₀ <100 nM[8] | High selectivity for ALK2 over ALK5.[8] |
| ALK2-IN-2 | Potent | >700-fold selectivity against ALK3.[7] |
| KRC203 / KRC360 | Effective in cell-based assays[6] | More potent and specific for ALK2 compared to LDN-193189.[6] |
| M4K2234 / MU1700 | Efficiently block BMP pathway in cells[9] | Highly selective for ALK1/2.[9] |
| CDD-2789 | IC₅₀ = 0.54 µM (NanoBRET)[4] | High selectivity for ALK2/ALK1 in KINOMEscan.[4] |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and comparison of findings.
Biochemical Kinase Assay (Luminescent Format)
This protocol outlines a common method for determining the biochemical IC₅₀ of an inhibitor against ALK2.
-
Reagents and Materials:
-
Recombinant human ALK2 kinase domain.
-
Kinase substrate (e.g., casein or a specific peptide).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Test compounds serially diluted in DMSO.
-
384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the ALK2 enzyme and substrate in the kinase assay buffer.
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Dispense 2 µL of the enzyme/substrate mixture into each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for ALK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.
-
Cellular Phospho-SMAD1/5/8 Western Blot Assay
This assay measures the ability of an inhibitor to block ALK2-mediated downstream signaling in a cellular context.
-
Reagents and Materials:
-
Cell line responsive to BMP stimulation (e.g., C2C12, HEK293, or patient-derived cells).
-
Cell culture medium and supplements.
-
BMP ligand (e.g., BMP2, BMP6, or Activin A for mutant ALK2).[4]
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted test compounds or vehicle control for a specified time (e.g., 30-60 minutes).[4]
-
Stimulate the cells with a BMP ligand for a short period (e.g., 30-45 minutes) to induce SMAD1/5/8 phosphorylation.[4]
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total SMAD1 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal. Determine the IC₅₀ value from the dose-response curve.
-
Kinase Selectivity Profiling
Assessing the selectivity of an inhibitor across the human kinome is crucial to identify potential off-target effects. This is often performed as a service by specialized companies.
-
General Approach:
-
A common method is a competition binding assay, such as the KINOMEscan™ (DiscoverX) or a radiometric assay like the HotSpot platform (Reaction Biology).[12]
-
The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases (e.g., >400).[13]
-
The result is typically reported as the percentage of inhibition or percentage of control.
-
Hits that show significant inhibition are then followed up with IC₅₀ or Kᵢ determination to quantify their potency against the off-target kinases.
-
-
Example Procedure (Radiometric Assay):
-
The test compound is incubated with a specific kinase, a substrate (protein or peptide), and γ-³³P-ATP.[12]
-
The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.[12]
-
Unreacted γ-³³P-ATP is washed away.
-
The amount of radioactivity remaining on the filter, corresponding to the kinase activity, is measured.
-
The reduction in radioactivity in the presence of the inhibitor compared to a control indicates the degree of inhibition.
-
Visualizations
ALK2 Signaling Pathway
The diagram below illustrates the canonical BMP/ALK2 signaling pathway, which is aberrantly activated by mutations in FOP and DIPG. Inhibition of ALK2 kinase activity is designed to block the phosphorylation of SMAD1/5/8, thereby preventing downstream gene transcription.
Caption: Canonical ALK2 signaling pathway and the point of intervention for ALK2 inhibitors.
Experimental Workflow for ALK2 Inhibitor Benchmarking
The following workflow outlines a typical process for the preclinical evaluation and comparison of novel ALK2 inhibitors.
Caption: A generalized workflow for the preclinical benchmarking of novel ALK2 inhibitors.
Conclusion
This compound remains a valuable and well-characterized tool compound for investigating ALK2 biology, particularly in CNS-related research due to its brain penetrance. However, the landscape of ALK2 inhibitors is evolving, with several novel compounds demonstrating superior biochemical potency, cellular activity, and/or kinase selectivity in preclinical studies. Researchers should carefully consider the specific requirements of their experimental system when selecting an ALK2 inhibitor. For studies demanding the highest potency or selectivity, newer agents such as the macrocyclic compounds (OD-36/52), M4K series, or those identified through advanced screening methods (KRC, CDD series) may offer significant advantages. This guide, with its compiled data and standardized protocols, aims to provide a foundation for making informed decisions in the pursuit of novel therapeutics targeting ALK2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. promega.com.cn [promega.com.cn]
- 6. Identification of novel ALK2 inhibitors and their effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALK2 Kinase Enzyme System Application Note [promega.sg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Phospho-SMAD1 (Ser463/465)/ SMAD5 (Ser463/465)/ SMAD9 (Ser465/467) (D5B10) Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of LDN-214117
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of LDN-214117, a potent and selective ALK2 inhibitor. Adherence to these procedures will help mitigate risks and promote responsible laboratory practices.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Spill Management: In the event of a spill, isolate the area. For small spills, use an appropriate absorbent material, then clean the area with a suitable solvent. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.[1][2]
II. Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its handling and in assessing its potential interactions.
| Property | Value |
| Molecular Formula | C₂₅H₂₉N₃O₃ |
| Molecular Weight | 419.52 g/mol |
| IC₅₀ Values | ALK2: 24 nM, ALK1: 27 nM, ALK3: 1,171 nM, ALK5: 3,000 nM, BMP6: 100 nM, BMP2: 1,022 nM, BMP4: 960 nM |
| Solubility | DMSO: ≥ 20 mg/mL |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month |
III. Step-by-Step Disposal Procedure
As no specific disposal instructions for this compound are publicly available, the following procedure is based on general best practices for the disposal of small molecule inhibitors and other laboratory research chemicals.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in chemical waste disposal.
-
Do Not Mix: Never mix this compound waste with incompatible materials. As a general rule, keep it separate from strong acids, bases, and oxidizing agents.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weighing boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a separate, sealed, and properly labeled liquid hazardous waste container. Do not pour down the drain.[1]
-
Step 2: Waste Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
Label Contents: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the solvent used (if any).
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").
Step 3: On-site Accumulation and Storage
-
Secure Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place liquid waste containers in secondary containment (such as a chemical-resistant tray) to prevent spills.[4]
-
Keep Closed: Ensure waste containers are always sealed when not in use.[4][5]
Step 4: Arranging for Disposal
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy), contact your Environmental Health and Safety (EHS) department to arrange for a pickup.[4]
-
Do Not Dispose in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the sewer system.[1]
-
Empty Containers: Even "empty" containers of this compound should be treated as hazardous waste, as they may contain residual amounts of the chemical. Triple-rinse the container with a suitable solvent, collect the rinsate as hazardous liquid waste, and then deface the label before disposing of the container as directed by your EHS office.[3]
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of handling and disposing of this compound in a research setting.
Caption: Experimental workflow and waste stream for this compound.
Caption: Decision pathway for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
